Miglustat - d9 hydrochloride
Description
Properties
Molecular Formula |
C10H12D9NO4.HCl |
|---|---|
Molecular Weight |
264.79 |
Synonyms |
(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Isotopic Purity of Miglustat-d9 Hydrochloride
Executive Summary
Miglustat-d9 hydrochloride (
This guide details a robust, laboratory-scale synthesis protocol designed to maximize isotopic purity (>99 atom % D) and chemical stability. Unlike industrial routes optimized for cost, this protocol prioritizes the elimination of
Part 1: Strategic Rationale & Retrosynthesis
The Isotopic Advantage
Native Miglustat (
-
Mass Shift (+9 Da): The introduction of a fully deuterated
-butyl chain ( ) shifts the precursor ion from m/z 220 to 229. This +9 Da shift is sufficient to avoid overlap with the natural isotopic envelope (M+1, M+2) of the analyte. -
Non-Exchangeable Labels: The deuterium atoms are located on the alkyl side chain, not on the heteroatoms (OH/NH). This prevents deuterium loss via exchange with protic solvents (methanol/water) during extraction or chromatography.
Retrosynthetic Analysis
The synthesis disconnects at the tertiary amine. The most reliable route for high isotopic integrity is the direct alkylation of 1-deoxynojirimycin (DNJ) with 1-bromobutane-d9 . While reductive amination with butyraldehyde-d9 is possible, the alkyl halide route minimizes the risk of side-reactions and utilizes a more stable, commercially available deuterated precursor.
Figure 1: Retrosynthetic disconnection of Miglustat-d9 showing the convergence of the iminosugar core and the deuterated alkyl chain.
Part 2: Detailed Synthesis Protocol
Safety Prerequisite: Handle 1-bromobutane-d9 in a fume hood (lachrymator/irritant). Miglustat is a bioactive glycosylceramide synthase inhibitor; use appropriate PPE.
Step 1: Preparation of DNJ Free Base
Most commercial DNJ is supplied as the hydrochloride salt (
-
Dissolve
(1.0 eq) in minimal water. -
Load onto a column of Dowex 50W-X8 (H+ form) cation exchange resin.
-
Wash with water to remove anions (Cl-).
-
Elute the free base with 0.5 M
. -
Concentrate the basic fractions in vacuo to yield DNJ free base as a viscous oil or amorphous solid.
-
Critical Check: Ensure complete removal of ammonia, as residual
will compete for the alkyl halide.
-
Step 2: N-Alkylation (The Isotopic Step)
This step introduces the d9-label. Stoichiometry is controlled to prevent over-alkylation (quaternization).
-
Reagents:
-
DNJ Free Base (1.0 eq)
-
1-Bromobutane-d9 (1.1 eq) [CAS: 98195-36-9]
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Solvent: DMF (Dimethylformamide), anhydrous.
-
-
Procedure:
-
Suspend DNJ free base and
in anhydrous DMF (10 mL/g DNJ) under nitrogen atmosphere. -
Add 1-Bromobutane-d9 dropwise at room temperature.
-
Heat the mixture to 60°C and stir for 16–24 hours.
-
Monitoring: Check reaction progress via TLC (Solvent: MeOH:CHCl3:NH4OH 40:50:10). Stain with ninhydrin. The product (
) will appear higher than DNJ ( ).
-
-
Workup:
-
Filter off the inorganic salts (
). -
Concentrate the filtrate under high vacuum to remove DMF (bath temp < 50°C). Note: DMF removal is critical for the subsequent ion exchange step.
-
Step 3: Purification (Cation Exchange Chromatography)
Silica gel chromatography is often ineffective for highly polar iminosugars. Ion exchange is the self-validating purification method.
-
Stationary Phase: Dowex 50W-X8 (H+ form) or Amberlite IR-120.
-
Protocol:
-
Dissolve the crude residue in water.[1]
-
Load onto the resin column.
-
Wash 1 (Neutral): Elute with water (5–10 column volumes). This removes unreacted alkyl halide, DMF traces, and non-basic impurities.
-
Elution (Basic): Elute with 0.5 M
in water. -
Collect fractions containing the product (monitor by TLC).
-
Concentrate fractions to yield Miglustat-d9 Free Base .
-
Step 4: Hydrochloride Salt Formation
The HCl salt improves stability and solubility.
-
Dissolve the Miglustat-d9 free base in HPLC-grade Methanol.
-
Add 1.1 eq of 1.25 M HCl in Methanol (or bubble dry HCl gas briefly).
-
Stir for 30 minutes at room temperature.
-
Concentrate to dryness.
-
Lyophilization: Dissolve the residue in minimal water and lyophilize (freeze-dry) to obtain Miglustat-d9 Hydrochloride as a white, hygroscopic solid.
Part 3: Analytical Validation & Isotopic Purity
Workflow Visualization
Figure 2: Step-by-step synthesis and purification workflow for Miglustat-d9 HCl.
Key Analytical Specifications
| Parameter | Specification | Method/Rationale |
| Chemical Purity | > 98% | HPLC-ELSD or qNMR. Impurities must be minimized to ensure accurate weighing. |
| Isotopic Purity | > 99 atom % D | HR-MS (SIM mode). The contribution of |
| Appearance | White solid | Lyophilized powder. |
| Solubility | > 50 mg/mL (Water) | Highly soluble due to HCl salt and hydroxyl groups. |
| Mass Shift | +9.05 Da | Confirmed by MS. |
Calculating Isotopic Purity
To validate the standard, perform High-Resolution Mass Spectrometry (HR-MS).
-
Acquire spectra in positive ion mode (
). -
Observe the cluster at m/z 229 (
). -
Check m/z 220 (
). -
Calculation:
Note: A high-quality synthesis using 99% enriched bromide should yield >99% isotopic purity, as no exchange occurs on the butyl chain.
NMR Verification
-
NMR (D2O): The spectrum should show the ring protons (3.0–4.0 ppm) but completely lack the signals typically associated with the
-butyl chain (0.9 ppm methyl triplet, 1.3–1.6 ppm methylene multiplets), except for residual proton signals if enrichment is <100%. This "silence" in the alkyl region confirms the incorporation of deuterium.
Part 4: Handling and Stability
-
Hygroscopicity: Miglustat HCl is extremely hygroscopic. It will absorb atmospheric moisture to form a sticky gum.
-
Protocol: Handle in a glove box or low-humidity environment. Store in aliquots to avoid repeated freeze-thaw cycles.
-
-
Storage: Store at -20°C. Stable for >2 years if kept dry.
-
Solution Stability: Aqueous stock solutions are stable at 4°C for 1 month. For long-term storage, freeze at -80°C.
References
-
Platt, F. M., et al. (1994). "N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis."[2] Journal of Biological Chemistry, 269(11), 8362-8365. Link
-
Mellor, H. R., et al. (2002). "Cellular effects of deoxynojirimycin analogues: uptake, accumulation and inhibition of glucosylceramide biosynthesis." Biochemical Journal, 366(3), 743-751. Link
- Wozniak, J., et al. (2014). "Synthesis of N-alkylated iminosugars via reductive amination." Organic Process Research & Development.
-
ResolveMass Laboratories. (2025). "Deuterated Standards for LC-MS Analysis: Analytical validation and isotopic purity." ResolveMass Technical Notes. Link
-
Toronto Research Chemicals. "Miglustat-d9 Hydrochloride Data Sheet." (Commercial validation of the d9-butyl structure). Link
Sources
Technical Whitepaper: Miglustat-d9 Hydrochloride as a Precision Internal Standard in LC-MS/MS Bioanalysis
[1]
Executive Summary
In the quantitative analysis of the N-alkylated iminosugar Miglustat (N-butyldeoxynojirimycin), the use of a stable isotope-labeled internal standard (SIL-IS) is not merely a regulatory recommendation but a physicochemical necessity.[1] Miglustat is a low-molecular-weight, highly polar compound that suffers from significant ion suppression in complex biological matrices.[1]
This guide details the mechanism of action of Miglustat-d9 hydrochloride as an analytical tool. Unlike pharmacological mechanisms, the "action" here is defined by the compound's ability to mimic the analyte’s ionization behavior while maintaining spectral distinctness.[1] We present a validated workflow for its integration into LC-MS/MS assays, ensuring compliance with FDA/EMA bioanalytical guidelines.
The Analytical Challenge: Why Miglustat Requires a d9-Isotopologue
Miglustat (Zavesca) acts pharmacologically as a glucosylceramide synthase inhibitor.[1][2] Analytically, however, it presents three distinct challenges:
-
High Polarity: It retains poorly on standard C18 reverse-phase columns, often eluting in the void volume where matrix suppression is most severe.[1]
-
Low Molecular Weight (MW 219.3): The low mass range is crowded with endogenous background noise in plasma and urine.[1]
-
Lack of Chromophores: It cannot be detected sensitively by UV/Vis, making LC-MS/MS the standard detection method.[1]
The Role of the d9-Label
The "d9" designation indicates the replacement of nine hydrogen atoms with deuterium (
This +9 Da mass shift is critical. A smaller shift (e.g., d3) could lead to "cross-talk" where the natural isotopic envelope of the analyte (M+1, M+2, M+3) contributes to the internal standard channel, biasing quantification.[1] The +9 shift ensures complete spectral resolution.[1]
Mechanism of Action: The Physicochemical Proxy
The "mechanism of action" of Miglustat-d9 in an analytical context is Matrix Normalization .[1] It functions based on the principle of Chemical Equivalence with Mass Distinction.[1]
Ionization Normalization
In Electrospray Ionization (ESI), analytes compete for charge in the liquid droplet surface.[1] Co-eluting matrix components (phospholipids, salts) often suppress this ionization efficiency.[1]
-
Without IS: If matrix suppresses Miglustat signal by 40%, the reported concentration is 40% lower than reality.[1]
-
With Miglustat-d9: Because the d9-variant is chemically identical, it co-elutes (or elutes in immediate proximity) with Miglustat.[1][3] Therefore, the matrix suppresses the Miglustat-d9 signal by the exact same 40%.[1]
-
The Correction: The ratio of Analyte Area to IS Area remains constant, canceling out the error.
Extraction Recovery Compensation
During protein precipitation or Solid Phase Extraction (SPE), analyte loss occurs.[1] Miglustat-d9 is added before sample preparation.[1] Any loss of Miglustat due to adsorption or incomplete extraction is mirrored by the Miglustat-d9, ensuring the final ratio reflects the initial sample concentration.[1]
The Deuterium Isotope Effect (Chromatographic Nuance)
Expert Insight: While chemically similar, deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.[1] On high-efficiency Reverse Phase (RP) columns, Miglustat-d9 may elute slightly earlier than Miglustat.[1] On HILIC (Hydrophilic Interaction Liquid Chromatography) columns—which are recommended for Miglustat—this effect is minimized, ensuring perfect co-elution and optimal matrix correction.[1]
Visualization: Mechanism of Error Correction
The following diagram illustrates how Miglustat-d9 corrects for variable matrix effects (Signal Suppression) in a patient sample compared to a clean standard.
Caption: Miglustat-d9 experiences identical ionization suppression to the analyte, maintaining a constant Area Ratio despite matrix interference.
Validated Experimental Protocol
This protocol outlines a HILIC-MS/MS workflow. HILIC is superior to C18 for Miglustat due to enhanced retention of polar iminosugars.[1]
Reagents & Materials
-
Analyte: Miglustat Reference Standard.
-
Internal Standard: Miglustat-d9 Hydrochloride (Store at -20°C, hygroscopic).[1]
-
Matrix: Human Plasma (K2EDTA).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.[1]
Mass Spectrometry Parameters (MRM)
The transition relies on the fragmentation of the piperidine ring while retaining the N-alkyl chain.[1]
-
Ionization: ESI Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Miglustat | 220.2 ( | 158.1 | 50 | 30 | 22 |
| Miglustat-d9 | 229.2 ( | 167.1 | 50 | 30 | 22 |
Note: The neutral loss of ~62 Da corresponds to the cleavage of the sugar ring elements (
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Spike: Add 20 µL of Miglustat-d9 Working Solution (500 ng/mL in 50:50 ACN:Water).
-
Precipitation: Add 200 µL of Acetonitrile (cold).
-
Agitation: Vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of supernatant to an HPLC vial.
-
Dilution (Optional): If peak shape is poor, dilute supernatant 1:1 with mobile phase A to match initial gradient conditions.
LC Conditions (HILIC)
-
Column: Waters XBridge BEH Amide (or equivalent HILIC), 2.1 x 100 mm, 2.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
-
Flow Rate: 0.4 mL/min.[1]
Gradient Table:
| Time (min) | %A (Aqueous) | %B (Organic) | Phase |
|---|---|---|---|
| 0.0 | 10 | 90 | Initial |
| 1.0 | 10 | 90 | Hold |
| 3.0 | 40 | 60 | Elution |
| 3.1 | 10 | 90 | Re-equilibration |
| 5.0 | 10 | 90 | Stop |[1]
Workflow Visualization
The following flowchart details the step-by-step sample processing logic, emphasizing the point of Internal Standard introduction.
Caption: Analytical workflow showing the early introduction of Miglustat-d9 to compensate for all subsequent procedural variances.
Data Processing & Acceptance Criteria
Quantification is performed using the Area Ratio method.[1]
1Calibration Curve
-
Plot Area Ratio (y-axis) vs. Miglustat Concentration (x-axis).[1]
-
Fit: Linear regression (
) with weighting to improve accuracy at the lower limit of quantification (LLOQ).
Quality Control (QC) Acceptance
To validate the mechanism of the IS, the following criteria must be met (per FDA Bioanalytical Method Validation Guidelines):
-
IS Response Variation: The IS peak area in samples should not deviate >50% from the mean IS area in calibration standards. (Large deviations indicate severe matrix effects or pipetting errors).[1]
-
Retention Time: Miglustat-d9 must elute within ±0.05 min of Miglustat (accounting for minor deuterium isotope effects).[1]
-
Blank Check: The "Zero" sample (Matrix + IS, no Analyte) must show no interference at the Miglustat transition (m/z 220 -> 158), confirming the purity of the d9 standard.[1]
References
-
Veeprho Laboratories. (n.d.).[1] Miglustat-D9 (HCl Salt) | CAS 1883545-57-0.[1] Veeprho. Retrieved February 9, 2026, from [Link][1]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. FDA.gov.[1] Retrieved February 9, 2026, from [Link][1]
-
Deng, P., et al. (2012).[1] Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma. Journal of Chromatography B. Retrieved February 9, 2026, from [Link]
-
Waters Corporation. (n.d.).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters.com. Retrieved February 9, 2026, from [Link][1]
Sources
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Strategic Sourcing and Application of Miglustat-d9 Hydrochloride in Bioanalysis
Executive Summary
This technical guide addresses the procurement, validation, and application of Miglustat-d9 Hydrochloride (N-butyldeoxynojirimycin-d9 HCl), the critical stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of Miglustat in biological matrices.
Miglustat is a polar iminosugar used to treat type 1 Gaucher disease and Niemann-Pick type C disease. Its high polarity and lack of chromophores make LC-MS/MS the gold standard for quantification. However, significant matrix effects in plasma and CSF necessitate a deuterated internal standard with identical chromatographic behavior but distinct mass spectral signature. The d9-isotopologue is preferred over lower isotopes (d3/d5) because its +9 Da mass shift eliminates isotopic crosstalk ensuring assay specificity.
Part 1: Technical Profile & Specifications
Before sourcing, the analyte must be defined by strict physicochemical parameters to ensure assay reproducibility.
Chemical Identity[1][2][3][4][5]
-
Chemical Name: (2R,3R,4R,5S)-1-(butyl-d9)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride[1]
-
Common Name: Miglustat-d9 HCl; N-butyldeoxynojirimycin-d9 HCl[2][3][4]
-
CAS Number: 1883545-57-0 (Note: CAS numbers for specific salt/isotope combinations often vary by vendor; verify by structure).
-
Molecular Formula:
-
Molecular Weight: ~264.79 g/mol (Free base ~228.34 + HCl ~36.46)
-
Isotopic Labeling: The deuterium label is located on the N-butyl side chain (
). -
Solubility: Highly soluble in water (>50 mg/mL) and methanol; sparingly soluble in non-polar solvents.
Critical Quality Attributes (CQA)
-
Isotopic Purity: Must be
atom % D. Lower enrichment leads to signal contribution in the analyte channel (M+0), causing false positives at the Lower Limit of Quantification (LLOQ). -
Chemical Purity:
. Impurities in the IS can suppress ionization of the analyte. -
Salt Form: The Hydrochloride (HCl) salt is preferred over the free base for improved long-term stability and hygroscopic resistance during weighing.
Part 2: Commercial Availability & Sourcing Strategy
Recent market analysis indicates supply chain volatility for this specific isotopologue, with major vendors like R&D Systems/Tocris occasionally listing it as "withdrawn." Sourcing requires a multi-vendor approach.
Primary Commercial Suppliers
Note: "Stock Status" is dynamic. Always request a Certificate of Analysis (CoA) prior to purchase.
| Supplier | Catalog / Ref | Pack Sizes | Purity Claim | Notes |
| Toronto Research Chemicals (TRC) | M344002 | 1mg, 2.5mg | >98% (Chem), >99% (Iso) | Reliable primary source; specializes in complex isotopes. |
| MedChemExpress (MCE) | HY-17018S | 1mg, 5mg | >98% | Often has immediate stock; ships globally. |
| Cayman Chemical | Item 29638 | 500µg, 1mg | ≥99% deuterated | High-quality CoA; check for "HCl" vs "Free Base" inventory. |
| Simson Pharma | M1340009 | Custom | Custom | Good for bulk requirements; lead times may apply. |
| Alsachim | Custom | Custom | >99% | Shimadzu group company; excellent for certified reference materials. |
Strategic Sourcing Logic
Use the following decision logic to select the appropriate vendor and validate the material upon receipt.
Figure 1: Decision matrix for sourcing stable isotope standards to ensure bioanalytical compliance.
Part 3: Bioanalytical Application (LC-MS/MS Protocol)
Miglustat is a small, polar molecule (
Reagent Preparation
-
Stock Solution: Dissolve 1 mg Miglustat-d9 HCl in 10 mL of 50:50 Methanol:Water (
). Store at -20°C. Note: Correct for the HCl salt mass factor (approx 0.[5]86) to calculate free base concentration. -
Working Internal Standard (WIS): Dilute Stock to 500 ng/mL in Acetonitrile (ACN).
Sample Preparation (Protein Precipitation)
This method minimizes sample dilution and is compatible with HILIC mobile phases.
-
Aliquot: Transfer
of plasma/CSF to a 96-well plate. -
IS Addition: Add
of WIS (Acetonitrile containing Miglustat-d9). -
Vortex & Centrifuge: Vortex 5 min; Centrifuge at 4000g for 10 min at 4°C.
-
Transfer: Inject
of the supernatant directly. Do not evaporate and reconstitute in water, as this destroys the HILIC retention mechanism.
LC-MS/MS Conditions
-
Column: Waters XBridge Amide or Phenomenex Luna HILIC (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic 80% B or shallow gradient (85% B to 70% B).
-
Ionization: ESI Positive Mode (
).
Mass Transitions (MRM)
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |
| Miglustat | 220.2 | 158.1 | 22 | 100 |
| Miglustat-d9 | 229.2 | 167.1 | 22 | 100 |
Note: The +9 Da shift is maintained in the fragment ion (158 -> 167), confirming the label is on the butyl chain which is retained in the fragment.
Experimental Workflow Diagram
Figure 2: HILIC-based bioanalytical workflow for Miglustat quantification.
Part 4: Quality Assurance & Self-Validation
Trusting the vendor's CoA is insufficient for regulated bioanalysis (GLP). You must perform an Isotopic Contribution Test .
Protocol: Isotopic Interference Check
-
ULOQ Sample: Prepare a sample containing only Unlabeled Miglustat at the Upper Limit of Quantification (e.g., 5000 ng/mL).
-
IS Blank: Prepare a sample containing only Miglustat-d9 at the working concentration.
-
Double Blank: Matrix only (no analyte, no IS).
Acceptance Criteria:
-
Channel Interference (Analyte -> IS): Inject ULOQ sample. Monitor the IS channel (229.2 > 167.1). The peak area must be
of the average IS response. -
Channel Interference (IS -> Analyte): Inject IS Blank. Monitor the Analyte channel (220.2 > 158.1).[9] The peak area must be
of the LLOQ response.
Failure here indicates either poor isotopic purity (scrambling) or source fragmentation (crosstalk).
References
-
Toronto Research Chemicals. Miglustat-d9 Hydrochloride Product Page. Retrieved from
-
MedChemExpress. Miglustat-d9 hydrochloride Datasheet. Retrieved from
-
Cayman Chemical. N-Butyldeoxynojirimycin-d9 (hydrochloride) Product Information. Retrieved from
- Plat, F. M., et al. (1994). "N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis." Journal of Biological Chemistry.
- Remmel, R. P., et al. (2003). "Pharmacokinetics of Miglustat." Clinical Pharmacokinetics. (Contextualizing the need for sensitive LC-MS methods).
Sources
- 1. veeprho.com [veeprho.com]
- 2. capotchem.com [capotchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Miglustat-d9 hydrochloride (N-Butyldeoxynojirimycin-d9 (hydrochloride); NB-DNJ-d9 (hydrochloride); OGT 918-d9 (hydrochloride)) | Isotope-Labeled Compounds | 1883545-57-0 | Invivochem [invivochem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Miglustat hydrochloride (CAS 210110-90-0) | Abcam [abcam.com]
Safety data sheet (SDS) for Miglustat - d9 hydrochloride
Technical Whitepaper: Bioanalytical Safety & Application of Miglustat-d9 Hydrochloride
Executive Summary
This technical guide provides a rigorous analysis of Miglustat-d9 hydrochloride , a stable isotope-labeled internal standard (SIL-IS) critical for the quantitative determination of Miglustat (Zavesca) via LC-MS/MS. Unlike standard Safety Data Sheets (SDS) that offer generic warnings, this whitepaper integrates toxicological data with practical research methodologies. It is designed for bioanalytical scientists who require precision in both safety compliance and experimental execution.
Miglustat is a glucosylceramide synthase inhibitor used in Substrate Reduction Therapy (SRT) for Gaucher disease type 1 and Niemann-Pick type C. The d9-isotopologue serves as the "gold standard" reference, correcting for ionization suppression and extraction variability in complex biological matrices.
Chemical Identity & Physicochemical Profile
Understanding the physicochemical nature of the reference standard is the first step in ensuring assay reproducibility. Miglustat-d9 HCl is a deuterated salt form; the deuterium labeling on the
| Parameter | Technical Specification |
| Chemical Name | (2R,3R,4R,5S)-1-(butyl-d9)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride |
| Synonyms | N-Butyldeoxynojirimycin-d9 HCl; NB-DNJ-d9 HCl |
| CAS Number | 1883545-57-0 (Salt form) / 72599-27-0 (Unlabeled Parent) |
| Molecular Formula | C₁₀H₁₃D₉ClNO₄ |
| Molecular Weight | 264.79 g/mol (Salt) |
| Solubility | Highly soluble in water, methanol, and DMSO.[1][2][3][4] |
| Hygroscopicity | High. The HCl salt is prone to moisture uptake. |
| Appearance | White to off-white solid.[4] |
Hazard Identification & Risk Assessment
As a pharmacological chaperone and enzyme inhibitor, Miglustat exhibits specific biological activities that necessitate strict handling controls. The deuterated form shares the toxicological profile of the parent compound.
Core Hazards (GHS Classification)
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child (H361).[5] Miglustat crosses the placental barrier and may inhibit glycosphingolipid synthesis in the developing fetus.
-
Acute Toxicity (Oral): Harmful if swallowed.[5]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs (lymphoid organs, testes) through prolonged exposure.
Scientist-to-Scientist Warning
Critical Insight: Do not treat this simply as a "harmful chemical." Because Miglustat inhibits glucosylceramide synthase (a ubiquitous enzyme), accidental ingestion or inhalation of dust can systematically alter glycolipid metabolism. Male researchers should be aware that preclinical studies indicated testicular toxicity and reduced spermatogenesis in animal models [1].
Strategic Handling & Storage Protocol (Self-Validating System)
To maintain the integrity of the deuterium label and ensure operator safety, follow this "Self-Validating" protocol. This system ensures that if a step is missed, the error becomes detectable downstream (e.g., via retention time shifts or signal loss).
A. Storage & Stability
-
Primary Storage: -20°C in a desiccated environment.
-
The "Hygroscopic Trap": The HCl salt attracts moisture, which can lead to hydrolysis or weighing errors.
-
Protocol: Allow the vial to equilibrate to room temperature before opening . This prevents condensation from forming inside the vial, which would degrade the solid and alter the effective mass.
-
-
Solution Stability: Stock solutions in Methanol are stable for 6 months at -80°C.
-
Validation: Monitor the IS Peak Area across batches. A strictly declining trend (>15%) suggests stock degradation or precipitation.
-
B. Engineering Controls
-
Containment: Handle exclusively in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended due to high solubility), lab coat, and safety glasses.
-
Decontamination: Surface cleaning with 10% bleach followed by 70% ethanol is effective for removing residues.
Bioanalytical Application: The Mechanistic Advantage
The primary utility of Miglustat-d9 is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Why Deuterium (d9)?
The d9-labeling (on the butyl chain) provides a mass shift of +9 Da. This is sufficient to avoid "cross-talk" (isotopic overlap) with the native analyte (M+0), even at high concentrations. Because the deuterium is located on the alkyl chain rather than exchangeable positions (like -OH or -NH), the label is stable and does not back-exchange in aqueous mobile phases [2].
Mechanism of Action (Context)
To understand what we measure, we must visualize the pathway Miglustat inhibits.
Figure 1: Mechanism of Action.[2][4][6] Miglustat competitively inhibits Glucosylceramide Synthase, preventing the formation of Glucosylceramide, the accumulation of which causes lysosomal storage diseases.[2][6][7]
LC-MS/MS Workflow with Miglustat-d9
The following workflow illustrates the correct introduction of the internal standard to normalize extraction efficiency.
Figure 2: Bioanalytical Workflow.[2][4][5][6][8] The Internal Standard is added BEFORE extraction to compensate for recovery losses and matrix effects.
Emergency Response Procedures
In the event of exposure, immediate action is required to mitigate systemic absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[9]
-
Skin Contact: Wash with abundant soap and water.[9] Do not use solvents (like ethanol) on skin, as this may enhance transdermal absorption of the drug.
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless instructed by medical personnel. The compound is rapidly absorbed from the GI tract.
-
Spill Cleanup:
-
Dampen the solid with water to avoid dust generation.
-
Sweep up and place in a closed container.
-
Ventilate the area.[9]
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 51634, Miglustat. Retrieved from [Link]
-
European Medicines Agency (EMA). (2002). Zavesca (Miglustat) Scientific Discussion & Product Characteristics. Retrieved from [Link]
Sources
- 1. Miglustat-d9 hydrochloride (N-Butyldeoxynojirimycin-d9 (hydrochloride); NB-DNJ-d9 (hydrochloride); OGT 918-d9 (hydrochloride)) | Isotope-Labeled Compounds | 1883545-57-0 | Invivochem [invivochem.com]
- 2. Miglustat - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]
- 7. Miglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Solubility and stability of Miglustat - d9 hydrochloride in different solvents
Executive Summary
Miglustat-d9 hydrochloride (N-butyldeoxynojirimycin-d9 HCl) is the stable isotope-labeled analog of Miglustat, primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis.[1] Its physicochemical fidelity to the target analyte—combined with a distinct mass shift (+9 Da)—makes it critical for normalizing extraction efficiency and matrix effects in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays.
This guide provides an evidence-based framework for the handling, solubilization, and storage of Miglustat-d9 HCl. It addresses the specific challenges of working with polar iminosugar salts, ensuring analytical precision and preventing costly stock solution degradation.
Physicochemical Profile & Mechanistic Insights
Understanding the molecular architecture of Miglustat-d9 HCl is prerequisite to correct solvent selection.
| Property | Specification | Technical Implication |
| Chemical Name | N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,5-dideoxy-1,5-imino-D-glucitol HCl | The deuterium label is located on the butyl side chain .[2][3][4] |
| Molecular Weight | 264.79 g/mol (Salt) | +9 Da shift from native Miglustat (255.74 g/mol ). |
| Polarity (LogP) | -0.6 (Hydrophilic) | High affinity for aqueous/polar solvents; poor retention on C18 without ion-pairing or HILIC. |
| pKa | Basic Nitrogen (~6.7 - 8.0)* | The piperidine nitrogen is protonated in the HCl salt form, ensuring high water solubility but reducing solubility in aprotic organic solvents like acetonitrile. |
| Isotopic Stability | Non-Exchangeable | The C-D bonds on the butyl chain are chemically inert. They do not exchange with solvent protons (H/D exchange) in water or methanol. |
*Estimated based on iminosugar class properties (Deoxynojirimycin).[4][5]
Solubility Guide & Solvent Selection
The hydrochloride salt form dictates a specific solubility profile. Unlike the free base, the salt lattice energy requires high-dielectric solvents for dissociation.
Primary Solvent Compatibility Matrix
| Solvent | Solubility Rating | Application Context |
| Water (Milli-Q) | Excellent (>100 mg/mL) | Recommended. Ideal for primary stock preparation. Ensures complete dissociation of the HCl salt. |
| Methanol (MeOH) | Good (Soluble) | Alternative. Useful for stocks intended for protein precipitation methods where water content must be minimized. |
| DMSO | Good (~10-65 mg/mL) | Viable. Use only if necessary. DMSO is hygroscopic and difficult to remove in evaporation steps. |
| Acetonitrile (ACN) | Poor (Insoluble/Sparingly) | Avoid as primary solvent. The salt will likely precipitate. Use only as a component in diluted working solutions (>50% aqueous). |
| Ethanol | Moderate | Less effective than Methanol; not recommended for primary stocks. |
Critical Protocol: The "Golden Rule" of Dilution
When preparing working standards for LC-MS/MS, you must bridge the gap between the highly aqueous stock and the high-organic mobile phase.
-
Step 1: Dissolve pure solid Miglustat-d9 HCl in 100% Water or 50:50 Water:Methanol .
-
Step 2: Dilute to working concentrations using the initial mobile phase composition (e.g., 90% ACN / 10% Aqueous Buffer) ONLY IF the final concentration is low enough to prevent precipitation.
-
Best Practice: For HILIC methods (common for polar iminosugars), the high-organic diluent is compatible. For Reverse Phase, maintain the IS in a matched solvent to prevent peak distortion.
Stability Assessment
Solid State Stability
-
Storage: -20°C is the industry standard.
-
Hygroscopicity: The HCl salt is hygroscopic. Vials must be equilibrated to room temperature before opening to prevent condensation, which degrades the solid and alters weighing accuracy.
Solution Stability
-
Aqueous Stocks (1 mg/mL): Stable for >28 days at 4°C . The acidic nature of the HCl salt prevents bacterial growth and oxidative degradation.
-
Freeze-Thaw: Stable for at least 3 cycles. However, repeated freeze-thaw promotes concentration gradients. Aliquotting is mandatory.
-
Photostability: Miglustat lacks a significant chromophore and is generally photostable, but standard amber vials are recommended as Good Laboratory Practice (GLP).
Isotopic Integrity
The deuterium label on the butyl chain is metabolically and chemically stable . Unlike labels placed on exchangeable positions (e.g., -OH or -NH), the -CD3/-CD2- groups will not scramble in protic solvents. You may safely use Methanol-d4 or D2O if NMR studies are required, but standard solvents are safe for LC-MS.
Experimental Protocols
Workflow 1: Preparation of Master Stock Solution (1.0 mg/mL)
Objective: Create a verified, stable master stock for long-term use.
-
Equilibrate: Remove Miglustat-d9 HCl vial from -20°C storage. Let stand at room temperature (RT) for 30 minutes in a desiccator.
-
Weighing: Accurately weigh 1.0 mg (corrected for salt factor if quantifying free base equivalent) into a 1.5 mL amber glass vial.
-
Calculation:
-
-
Dissolution: Add 1.0 mL of Milli-Q Water .
-
Mixing: Vortex for 30 seconds. Sonication is rarely needed but safe for 1 minute if visual particulates remain.
-
Aliquot: Dispense 100 µL aliquots into single-use microcentrifuge tubes.
-
Storage: Store at -20°C or -80°C.
Workflow 2: Solubility Validation (Visual & Gravimetric)
Objective: Confirm solubility in a new solvent system (e.g., a specific mobile phase).
-
Saturation: Add solvent in 100 µL increments to 1 mg of solid substance.
-
Agitation: Vortex for 1 minute between additions.
-
Observation: Check for "schlieren" lines or particulates against a dark background.
-
Centrifugation: Spin at 10,000 x g for 5 minutes. A pellet indicates the solubility limit has been exceeded.
Visualization: Decision Logic & Workflow
The following diagrams illustrate the decision process for solvent selection and the standard operating procedure (SOP) for stock preparation.
Diagram 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the appropriate solvent based on the intended analytical application.
Diagram 2: Master Stock Preparation Workflow
Caption: Step-by-step Standard Operating Procedure (SOP) for preparing a stable Master Stock solution.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 51634: Miglustat. Retrieved from [Link]
-
Gillespie, S., et al. (2015). Stability of refrigerated miglustat after preparation in InOrpha® suspending excipient. Dove Medical Press. Retrieved from [Link]
-
US Food and Drug Administration (FDA). Zavesca (Miglustat) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link][6]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Miglustat-d9 hydrochloride (N-Butyldeoxynojirimycin-d9 (hydrochloride); NB-DNJ-d9 (hydrochloride); OGT 918-d9 (hydrochloride)) | Isotope-Labeled Compounds | 1883545-57-0 | Invivochem [invivochem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Technical Guide: Isotopic Labeling and Stability of Deuterium in Miglustat-d9
[1]
Executive Summary
Miglustat-d9 (N-butyldeoxynojirimycin-d9) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Miglustat (Zavesca®), a glucosylceramide synthase inhibitor used in the treatment of Type 1 Gaucher disease and Niemann-Pick Type C.[1]
This guide details the physicochemical stability of the deuterium label, the thermodynamic principles preventing isotopic exchange, and the specific LC-MS/MS protocols required to mitigate the "Chromatographic Deuterium Effect" (CDE). It is designed for bioanalytical scientists requiring high-precision quantification of Miglustat in plasma and cerebrospinal fluid (CSF).[1]
Chemical Architecture & Isotopic Design
Structural Specification
Miglustat is an iminosugar (N-alkylated piperidine).[1] The "d9" designation refers to the complete deuteration of the N-butyl side chain.
-
Chemical Name: N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,5-dideoxy-1,5-imino-D-glucitol.[1][2]
-
Molecular Formula:
[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Molecular Weight: ~228.33 g/mol (vs. 219.28 g/mol for native Miglustat).[1]
-
Label Location: The alkyl side chain (
) attached to the ring nitrogen.[1]
Rationale for d9 Labeling
While a mass shift of +3 Da is often sufficient for small molecules, the +9 Da shift of Miglustat-d9 is utilized because:
-
Synthetic Efficiency: It is chemically more efficient to alkylate the piperidine ring with fully deuterated 1-bromobutane-d9 than to selectively deuterate specific carbons.[1]
-
Interference Elimination: The +9 shift places the IS signal far beyond the natural isotopic envelope (M+1, M+2) of the analyte, reducing "cross-talk" to near zero.
Thermodynamic & Kinetic Stability
The reliability of Miglustat-d9 depends on the deuterium staying attached to the molecule during extraction and ionization.
The Kinetic Isotope Effect (KIE) and Bond Strength
The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower Zero Point Energy (ZPE) of the heavier isotope.[3]
-
Bond Dissociation Energy:
vs. .[1] -
Implication: The d9-butyl chain is chemically inert under standard biological and analytical conditions. It resists oxidative dealkylation (N-dealkylation) more robustly than the protium form, though this is less relevant for ex vivo analysis than for metabolic studies.
Exchangeable vs. Non-Exchangeable Protons
A critical distinction must be made between the label and the functional groups.
-
Non-Exchangeable (Stable): The 9 deuterium atoms on the butyl chain are covalently bonded to carbon. They do not exchange with solvent protons (
or ).[1] -
Exchangeable (Labile): The 4 hydroxyl (-OH) protons on the piperidine ring and the hydroxymethyl group will rapidly exchange with the solvent.
-
Note: If you dissolve Miglustat-d9 in
, the mass will shift further (d9 + 4D = d13). If dissolved in , it remains d9. This is normal behavior and does not indicate instability of the label.
-
Caption: Structural stability logic. The d9-butyl tail provides a non-exchangeable mass shift, while ring hydroxyls exchange freely with solvent.
Analytical Validation: LC-MS/MS Considerations
The Chromatographic Deuterium Effect (CDE)
Deuterated isotopologues are slightly less lipophilic than their protium counterparts. This is because the shorter C-D bond reduces the molar volume and polarizability, slightly weakening van der Waals interactions with the C18 stationary phase.
-
Observation: Miglustat-d9 typically elutes 0.05 – 0.2 minutes earlier than native Miglustat in Reverse Phase Chromatography (RPC).[1]
-
Risk: If the retention time shift is too large, the IS may not compensate for matrix effects (ion suppression/enhancement) occurring at the exact elution time of the analyte.
-
Mitigation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) columns where this effect is minimized, or ensure the shift is within the "matrix-safe" window.
Mass Spectrometry Parameters
Quantification is performed using Multiple Reaction Monitoring (MRM).[1]
| Parameter | Miglustat (Analyte) | Miglustat-d9 (IS) | Rationale |
| Precursor Ion (Q1) | m/z 220.2 [M+H]+ | m/z 229.3 [M+H]+ | +9 Da shift from d9-butyl chain.[1] |
| Product Ion (Q3) | m/z 158.1 | m/z 167.2 | Loss of |
| Ionization Mode | ESI Positive | ESI Positive | Basic nitrogen readily protonates. |
| Cross-Talk | Monitor m/z 229 -> 158 | Monitor m/z 220 -> 167 | Ensure <0.5% signal contribution. |
Experimental Protocols
Protocol: Stock Solution Preparation & Storage
Objective: Prevent degradation and isotopic dilution.
-
Solvent Selection: Dissolve Miglustat-d9 powder in Methanol (MeOH) or 50:50 MeOH:Water .[1] Avoid 100% water for long-term stock storage to prevent microbial growth, though chemical stability is fine.[1]
-
Concentration: Prepare a primary stock at 1.0 mg/mL.
-
Storage:
-
Verification: Compare the fresh stock against a previous lot. The response ratio (Area IS / Area Analyte) should be within ±5%.
Protocol: Isotopic Purity Stress Test
Objective: Confirm the d9 label does not exchange under extraction conditions.
-
Preparation: Spike Miglustat-d9 into three tubes:
-
Incubation: Incubate at
for 24 hours. -
Analysis: Inject via LC-MS/MS scanning Q1 (MS1) from m/z 215 to 235.
-
Acceptance Criteria:
-
Dominant peak at m/z 229.3.
-
No increase in m/z 228, 227, etc. (indicating loss of D).
-
No appearance of m/z 220 (conversion to native drug).
-
Workflow Visualization
Caption: Bioanalytical workflow emphasizing the integration of Miglustat-d9 and the critical retention time check.
References
-
Platt, F. M., et al. (1994). N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis.[1] Journal of Biological Chemistry. Link
-
Remmel, R. P., et al. (2003). Pharmacokinetics of miglustat in patients with type 1 Gaucher disease. Clinical Pharmacokinetics. Link
-
Zhang, X., et al. (2011). Chromatographic deuterium isotope effect in reversed-phase liquid chromatography-mass spectrometry. Journal of Chromatography A. Link
-
Garg, U., & Hammett-Stabler, C. A. (2010).[1] Clinical Applications of Mass Spectrometry in Biomolecular Analysis. (Methods in Molecular Biology).[1] Springer. Link[1]
-
European Medicines Agency. (2002).[1] Zavesca (Miglustat) Scientific Discussion. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Miglustat-d9 hydrochloride (N-Butyldeoxynojirimycin-d9 (hydrochloride); NB-DNJ-d9 (hydrochloride); OGT 918-d9 (hydrochloride)) | Isotope-Labeled Compounds | 1883545-57-0 | Invivochem [invivochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Regulatory Guidelines for Deuterated Internal Standards: A Technical Guide for Bioanalysis
Executive Summary
In regulated bioanalysis (PK/PD studies), the Stable Isotope Labeled Internal Standard (SIL-IS) is the gold standard for correcting matrix effects, extraction efficiency, and ionization variability. While
This guide synthesizes the ICH M10 Bioanalytical Method Validation guideline with practical chromatographic physics to provide a robust framework for selecting, validating, and monitoring deuterated internal standards.
The Regulatory Framework (ICH M10 & FDA)[1][2]
The regulatory landscape has shifted from regional guidance to global harmonization. The ICH M10 Guideline (2022) is now the primary reference, superseding the EMA (2011) and largely aligning with the FDA (2018) BMV guidance.
Core Regulatory Requirement
Regulators do not explicitly ban or mandate deuterium. Instead, they mandate performance equivalence .
ICH M10, Section 3.2.5: "A suitable internal standard (IS) should be added to all calibration standards, QCs and study samples... The IS should track the analyte during extraction and analysis to correct for variability."
The "Tracking" Mandate
If a deuterated IS separates chromatographically from the analyte (due to the isotope effect), it may elute in a different region of matrix suppression. In this scenario, the IS fails to track the analyte, leading to quantitative bias.
| Regulatory Parameter | Requirement for Deuterated IS |
| Selectivity | Must demonstrate no interference between Analyte and IS (Cross-talk). |
| Matrix Effect | IS normalized Matrix Factor (MF) must be consistent (CV < 15%). |
| Retention Time | Shifts must be minimized; if a shift exists, it must be proven not to impact accuracy. |
The Science: Deuterium Isotope Effect & Cross-Talk
To comply with regulations, you must understand the underlying physics that cause compliance failures.
The Deuterium Isotope Effect (Chromatographic Separation)
The C-D bond is shorter and stronger than the C-H bond, resulting in a slightly smaller molar volume and lower lipophilicity.
-
Result: In Reverse Phase Liquid Chromatography (RPLC), deuterated analogs often elute slightly earlier than the unlabeled analyte.[1][2]
-
Risk: If the shift is significant (e.g., >0.1 min) and the analyte elutes during a phospholipid suppression zone, the IS (eluting earlier) might be in a clean zone. The IS will not compensate for the suppression, causing calculated concentrations to be artificially low.
Isotopic Cross-Talk (Mass Spectral Interference)
-
IS
Analyte: Impurities in the IS synthesis (presence of D0, D1 species) contribute signal to the analyte channel. -
Analyte
IS: Natural isotopic abundance (M+1, M+2, etc.) of the analyte contributes signal to the IS channel.
Visualization: The Mechanics of Failure
The following diagram illustrates the physical risk of using Deuterated IS in RPLC and the decision logic required for validation.
Figure 1: The mechanism of retention time shifts in RPLC (left) and the validation decision tree (right) to ensure regulatory compliance.
Experimental Protocol: IS Suitability Assessment
Do not assume a commercial deuterated standard is "plug-and-play." Perform this assessment before full method validation.
Step 1: Theoretical Selection
-
Labeling Position: Ensure deuterium is on a non-exchangeable position (e.g., aromatic ring) to prevent loss of label in protic solvents.
-
Mass Shift: Select a shift of at least +3 Da (optimally +5 Da or more) to avoid overlap with the analyte's natural isotopic envelope (M+2 of Chlorine/Bromine compounds requires larger shifts).
Step 2: Cross-Talk Determination (The "Zero" Test)
This experiment quantifies the interference described in Section 3.2.
-
Prepare Sample A: Blank Matrix + IS (at working concentration).
-
Prepare Sample B: Analyte at ULOQ (Upper Limit of Quantitation) + No IS.
-
Inject: n=6 replicates.
-
Calculate:
-
IS Interference: Signal in Analyte channel (Sample A) must be < 20% of the LLOQ response (ICH M10).
-
Analyte Interference: Signal in IS channel (Sample B) must be < 5% of the IS response.
-
Step 3: Matrix Factor (MF) Normalization Check
This confirms if the IS "tracks" the analyte despite potential RT shifts.
-
Prepare: 6 lots of blank matrix from different donors (include lipemic/hemolyzed).
-
Spike: Post-extraction spike of Analyte (Low QC) and IS.
-
Compare: Compare peak area to neat solution.
-
Calculation:
-
Acceptance: The CV of the IS-normalized MF across 6 lots must be ≤ 15% . If the IS elutes too far from the analyte, this CV will likely fail.
Data Presentation & Troubleshooting
Comparative Analysis: Deuterium vs. 13C/15N
| Feature | Deuterated IS ( | Carbon/Nitrogen IS ( |
| Cost | Low / Moderate | High |
| Availability | High (Custom synthesis easier) | Low (Complex synthesis) |
| Retention Time | Risk of Shift (Earlier elution) | Identical (Perfect Co-elution) |
| Isotopic Purity | Variable (Risk of D0) | High |
| Best Use Case | Routine small molecules, cost-sensitive assays | High-precision assays, severe matrix effects |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| IS Response Drops in Patient Samples | Ion Suppression (IS not tracking) | Check RT shift. If shift exists, modify gradient to move analytes away from suppression zone (usually solvent front or end of run). |
| High Background in Analyte Channel | Impure IS (D0 contamination) | Reduce IS concentration or purchase higher purity IS. |
| Variable IS Area across run | Injection variability or solubility | Deuterated compounds may have lower solubility. Ensure IS is fully dissolved in working solvent. |
References
-
ICH M10. (2022). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[3][4] [Link]
-
FDA. (2018).[5] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[6][7][5][8] [Link]
- Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolites in LC-MS/MS. Journal of Chromatography B. (Technical grounding for RT shifts).
-
EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[6] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method Development for Miglustat in Human Plasma using Miglustat-d9 Hydrochloride
Executive Summary
This application note details a robust, validated protocol for the quantification of Miglustat (N-butyldeoxynojirimycin) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Miglustat is a low-molecular-weight iminosugar used to treat type 1 Gaucher disease and Niemann-Pick disease type C. Its high polarity and lack of a chromophore make traditional Reverse-Phase (RP) HPLC and UV detection unsuitable. This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention and Miglustat-d9 hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, ensuring high precision and accuracy compliant with FDA/EMA bioanalytical guidelines.
Chemical Mechanism & Method Strategy
The Polarity Challenge
Miglustat is a hydrophilic iminosugar (
-
Solution: We employ HILIC , which uses a polar stationary phase (Silica or Amide) and a high-organic mobile phase. This creates a water-enriched layer on the stationary phase surface, allowing Miglustat to partition into this layer and be retained.
Internal Standard Selection
Miglustat-d9 hydrochloride is the "gold standard" IS. Unlike structural analogs (e.g., Miglitol or N-nonyl-DNJ), the d9-isotopolog co-elutes perfectly with the analyte. This is critical in HILIC, where matrix suppression zones can be narrow and intense. The IS experiences the exact same ionization environment as the analyte, correcting for signal fluctuation.
Visualizing the HILIC Mechanism
The following diagram illustrates the partitioning mechanism utilized in this protocol.
Figure 1: HILIC retention mechanism showing the partitioning of polar Miglustat into the water-enriched layer on the stationary phase.
Materials and Reagents
-
Analyte: Miglustat (Reference Standard).
-
Internal Standard: Miglustat-d9 hydrochloride (CAS: 1883545-57-0).[1]
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Acetate, Formic Acid.
-
Columns: Waters Atlantis HILIC Silica (3 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC (2.6 µm).
Experimental Protocol
Stock Solution Preparation
Note: Miglustat-d9 is supplied as a hydrochloride salt. You must account for the salt factor during weighing.
-
Miglustat Stock (1 mg/mL): Dissolve 1.00 mg of Miglustat in 1.0 mL of 50:50 Methanol:Water.
-
IS Stock (1 mg/mL): Dissolve Miglustat-d9 HCl in 50:50 Methanol:Water.
-
Working IS Solution: Dilute IS Stock with ACN to a concentration of 200 ng/mL .
Sample Preparation (Protein Precipitation)
HILIC is sensitive to the injection solvent composition. Injecting a high-water sample into a high-organic mobile phase causes peak distortion. Therefore, the supernatant from protein precipitation (high organic) is injected directly or after dilution with ACN.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL centrifuge tube or 96-well plate.
-
Spike IS: Add 20 µL of Working IS Solution (Miglustat-d9). Vortex gently.
-
Precipitate: Add 200 µL of Pre-cooled Acetonitrile (containing 0.1% Formic Acid).
-
Ratio: 1:4 (Plasma:Organic) ensures >98% protein removal.
-
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.
-
Injection: Inject 2-5 µL directly. Do not evaporate and reconstitute in water, as this will ruin the HILIC peak shape.
Figure 2: Protein Precipitation (PPT) workflow optimized for HILIC analysis.
LC-MS/MS Conditions
Chromatographic Conditions (HILIC)
-
Column: Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or equivalent Amide column.
-
Column Temp: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.[2]
Gradient Table:
| Time (min) | % Mobile Phase B (ACN) | State |
|---|---|---|
| 0.00 | 90 | Initial (High Organic) |
| 1.00 | 90 | Isocratic Hold |
| 3.00 | 50 | Elution Ramp |
| 3.10 | 50 | Hold |
| 3.50 | 90 | Return to Initial |
| 6.00 | 90 | Re-equilibration (Crucial for HILIC) |
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 3500 V.
-
Source Temp: 400°C.
-
Curtain Gas: 30 psi.
MRM Transitions:
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (V) |
|---|
| Miglustat | 220.2 (
Note: The transition 220->158 corresponds to the loss of the hydroxyethyl group/water characteristic of this iminosugar structure. The d9 transition assumes the label is retained on the fragment; exact transitions should be tuned on the specific instrument.
Validation & Troubleshooting
Linearity and Sensitivity
-
Range: 10 ng/mL (LLOQ) to 5000 ng/mL.
-
Curve Fitting: Linear regression,
weighting. -
Accuracy: ±15% (±20% at LLOQ).[3]
Common Issues & Fixes
| Issue | Probable Cause | Corrective Action |
| Early Elution / Void Peak | Column not equilibrated or MP water content too high. | Ensure 90% ACN start. Allow 2-3 mins re-equilibration between runs. |
| Distorted Peak Shape | Injection solvent too aqueous. | Ensure sample is dissolved in >75% ACN (PPT supernatant is ideal). |
| Signal Suppression | Phospholipids eluting late. | Extend the gradient wash or use a phospholipid removal plate (e.g., Agilent Captiva). |
| IS Variability | Inconsistent pipetting or salt form calculation error. | Use positive displacement pipettes for plasma; verify d9-HCl stoichiometry. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Remenová, T., et al. (2025). "Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma." Journal of Chromatography B. (Cited context: General method parameters). Link
-
BenchChem Technical Support. (2025). "Miglustat-d9 Internal Standard Application Guide." (Cited context: Use of d9-IS for matrix compensation). Link
-
Galimberti, D., et al. (2009). "Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry." Biomedical Chromatography. (Cited context: HILIC conditions and PPT extraction). Link
Sources
Miglustat in Plasma: A Senior Application Scientist's Guide to Sample Preparation Techniques
Introduction
Miglustat (N-butyldeoxynojirimycin) is an orally administered inhibitor of the enzyme glucosylceramide synthase, which plays a crucial role in the biosynthesis of most glycosphingolipids.[1] It is primarily used for the treatment of mild to moderate type 1 Gaucher disease and Niemann-Pick type C disease.[1] Accurate quantification of miglustat in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. The inherent complexity of the plasma matrix, with its high protein and lipid content, necessitates a robust sample preparation strategy to ensure the reliability and accuracy of bioanalytical methods.
This comprehensive guide provides a detailed overview of the most common and effective sample preparation techniques for the analysis of miglustat in plasma, with a primary focus on compatibility with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for its quantification. We will delve into the principles, detailed protocols, and critical considerations for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
The Physicochemical Profile of Miglustat: A Guiding Principle
A thorough understanding of the analyte's physicochemical properties is paramount in selecting and optimizing a sample preparation strategy. Miglustat is a synthetic N-alkylated imino sugar, analogous to D-glucose.[1] Key characteristics that dictate its behavior during extraction include:
-
High Polarity and Water Solubility: Miglustat is highly soluble in water (>1000 mg/mL).[1] This property makes its extraction from an aqueous matrix like plasma into a non-polar organic solvent challenging and informs the choice of extraction techniques.
-
Basic Nature: As a piperidine derivative, miglustat is a basic compound.[2] This allows for manipulation of its charge state through pH adjustment, a critical factor in both LLE and SPE.
-
Low Protein Binding: Miglustat does not significantly bind to plasma proteins.[3] This is a significant advantage as it simplifies the release of the analyte from the plasma matrix during sample preparation.
These properties suggest that while simple, protein precipitation can be highly effective. However, for cleaner extracts and potentially lower matrix effects, more selective techniques like LLE and SPE, tailored to its polar and basic nature, are also viable options.
Protein Precipitation (PPT): The Workhorse of Miglustat Extraction
Protein precipitation is a widely adopted technique for its simplicity, speed, and high-throughput capability.[4] It involves the addition of a water-miscible organic solvent to the plasma sample, which disrupts the solvation of proteins, causing them to precipitate. The supernatant, containing the analyte, is then separated for analysis.
Principle of the Method
The addition of an organic solvent like methanol or acetonitrile reduces the dielectric constant of the solution, leading to the aggregation and precipitation of plasma proteins. Due to its high water solubility and low protein binding, miglustat remains in the supernatant.
Causality in Experimental Choices
-
Choice of Precipitating Solvent: Both methanol and acetonitrile are effective. Acetonitrile generally provides cleaner extracts by precipitating a wider range of proteins. A mixture of acetonitrile and methanol can offer a balance of precipitation efficiency and analyte solubility.[4]
-
Solvent-to-Plasma Ratio: A ratio of at least 3:1 (solvent:plasma) is recommended to ensure complete protein precipitation.
-
Internal Standard (IS): The use of a suitable internal standard is crucial for accurate quantification. For miglustat, structurally similar compounds like miglitol or isotopically labeled miglustat are ideal choices to compensate for any variability in the extraction process and potential matrix effects.[4] N-(n-nonyl)deoxynojirimycin has also been successfully used as an internal standard.[5]
Detailed Protocol: Protein Precipitation with Acetonitrile/Methanol
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., miglitol at 1 µg/mL in methanol).
-
Precipitation: Add 300 µL of a cold (4°C) mixture of acetonitrile and methanol (75:25, v/v).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be directly injected into the LC-MS/MS system. However, for increased sensitivity, the solvent can be evaporated to dryness under a gentle stream of nitrogen at 40°C and the residue reconstituted in a smaller volume of the initial mobile phase.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE): A Step Towards Cleaner Extracts
Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a highly polar and basic compound like miglustat, a specific LLE approach is required.
Principle of the Method
To extract the basic miglustat from the aqueous plasma into an organic solvent, the pH of the plasma is raised to deprotonate the amine groups, making the molecule less polar and more soluble in the organic phase. A highly polar, water-immiscible organic solvent is chosen to facilitate this transfer.
Causality in Experimental Choices
-
pH Adjustment: By raising the pH of the plasma to above the pKa of miglustat's secondary amine (estimated to be around 7-8), the equilibrium is shifted towards the neutral, more organic-soluble form.
-
Choice of Organic Solvent: Due to miglustat's polarity, traditional non-polar solvents like hexane or methyl tert-butyl ether would result in poor recovery. A more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol is more appropriate.
-
Back-Extraction (Optional): For further cleanup, a back-extraction can be performed. The organic extract containing miglustat can be mixed with an acidic aqueous solution. This will protonate the miglustat, making it highly water-soluble again and transferring it to the clean aqueous phase, leaving less polar interferences behind in the organic layer.
Detailed Protocol: Liquid-Liquid Extraction with Ethyl Acetate
-
Sample Aliquoting: To a 15 mL polypropylene tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution.
-
pH Adjustment: Add 50 µL of 1 M sodium carbonate solution to basify the plasma.
-
Extraction Solvent Addition: Add 1 mL of ethyl acetate.
-
Extraction: Vortex the mixture for 2 minutes to ensure efficient partitioning.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an appropriate volume into the LC-MS/MS system.
Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. For miglustat, a mixed-mode cation exchange SPE sorbent is the most logical choice.
Principle of the Method
A mixed-mode cation exchange sorbent possesses both hydrophobic (e.g., C8 or C18) and strong or weak cation exchange functionalities. This dual retention mechanism allows for a robust cleanup. At an acidic pH, the basic miglustat will be protonated and retained by the cation exchange groups. The hydrophobic backbone can also contribute to retention. A series of wash steps with different solvents can then be used to remove a wide range of interferences before eluting the purified miglustat.
Causality in Experimental Choices
-
Sorbent Selection: A mixed-mode strong cation exchange (MCX) or weak cation exchange (WCX) polymer-based sorbent is recommended. These offer high loading capacity and stability across a wide pH range.
-
Sample Pre-treatment: Acidifying the plasma sample ensures that miglustat is in its cationic form for strong retention on the cation exchange sorbent.
-
Wash Steps: A wash with an organic solvent (e.g., methanol) can remove hydrophobic interferences, while an acidic aqueous wash can remove polar, non-basic interferences.
-
Elution: A basic organic solvent is used for elution. The high pH neutralizes the charge on miglustat, releasing it from the cation exchange sorbent, and the organic component elutes it from the hydrophobic backbone.
Detailed Protocol: Mixed-Mode Cation Exchange SPE
-
Sorbent Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water. Add the internal standard to this mixture.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water to remove polar, non-basic interferences.
-
Wash 2: 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the miglustat with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an appropriate volume into the LC-MS/MS system.
Comparative Analysis of Sample Preparation Techniques
The choice of the most appropriate sample preparation technique depends on the specific requirements of the assay, such as the desired level of sensitivity, throughput, and the available instrumentation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by denaturation | Partitioning between immiscible liquids | Selective retention on a solid sorbent |
| Selectivity | Low | Moderate | High |
| Recovery | >95%[4] | 80-95% (Estimated) | >90% (Estimated) |
| Matrix Effect | High potential | Moderate | Low |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development | Simple | Moderate | Complex |
Conclusion and Recommendations
For the routine analysis of miglustat in plasma, protein precipitation offers a rapid, cost-effective, and high-recovery method that is well-suited for high-throughput environments. The use of a stable isotope-labeled internal standard can effectively mitigate the potential for significant matrix effects.
When higher sensitivity and cleaner extracts are required, for instance, in studies with low dosed concentrations or to minimize instrument downtime from matrix buildup, solid-phase extraction using a mixed-mode cation exchange sorbent is the recommended approach. While the initial method development may be more intensive, the resulting data quality and robustness of the assay are often superior.
Liquid-liquid extraction provides a viable alternative to both PPT and SPE, offering a cleaner extract than PPT with a simpler workflow than SPE. Its utility for a highly polar analyte like miglustat is dependent on careful optimization of the pH and the choice of a sufficiently polar organic solvent.
Ultimately, the selection of the optimal sample preparation technique for miglustat analysis should be guided by a thorough method validation process that assesses recovery, matrix effects, precision, and accuracy, ensuring the generation of reliable and defensible bioanalytical data.
References
- Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
FDA. (n.d.). Zavesca (miglustat) Prescribing Information. Retrieved from [Link]
- Guitton, J., et al. (2009). Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry.
-
PubChem. (n.d.). Miglustat. Retrieved from [Link]
- Zavesca (miglustat) capsules, for oral use. (n.d.). Highlights of Prescribing Information.
- Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
- Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- Spieker, E., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 59, 153-159.
Sources
Protocol for the Quantification of Miglustat in Cerebrospinal Fluid (CSF) Using Miglustat-d9 Hydrochloride Internal Standard
Application Note: AN-2026-MIG-CSF
Abstract
This application note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for quantifying Miglustat (
Introduction & Scientific Rationale
The Clinical Context
Miglustat is a glucosylceramide synthase inhibitor used to treat Niemann-Pick disease type C (NPC), a neurodegenerative lysosomal storage disorder.[4][5][6][7] Because neurological manifestations are central to NPC, monitoring the penetration of Miglustat across the blood-brain barrier (BBB) into the CSF is critical for correlating drug exposure with therapeutic efficacy (e.g., reduction of CSF tau proteins or stabilization of saccadic eye movements).
Analytical Challenges & Solutions
Miglustat is a low-molecular-weight iminosugar (MW 219.28) with high polarity (logP ~ -0.9).
-
Challenge (Retention): Traditional Reverse Phase (C18) chromatography fails to retain Miglustat without the use of ion-pairing agents (e.g., TFA), which cause severe signal suppression in Mass Spectrometry.
-
Solution (HILIC): This protocol uses HILIC, which retains polar analytes using a high-organic mobile phase. This not only solves the retention issue but also enhances electrospray ionization (ESI) efficiency due to easier desolvation of the organic solvent.
-
Challenge (Matrix Effects): CSF composition varies between patients.
-
Solution (Miglustat-d9): The deuterated standard (
) co-elutes perfectly with the analyte, experiencing the exact same ionization environment, thereby providing the most robust correction for matrix effects.
Materials and Reagents
Standards
-
Analyte: Miglustat (Free base MW: 219.28 g/mol ).[8]
-
Internal Standard: Miglustat-d9 Hydrochloride (Salt MW: ~264.8 g/mol ; Free base equivalent MW: 228.34 g/mol ).
-
Note: The d9 label is typically located on the
-butyl chain ( ).
-
Reagents
-
LC-MS Grade Water & Acetonitrile (ACN) .
-
Ammonium Acetate: For mobile phase buffering (pH control is critical in HILIC).
-
Formic Acid: Optional, depending on column selection (usually maintained at neutral/slightly acidic pH for silica stability).
Experimental Protocol
Stock Solution Preparation
-
Miglustat Stock (1 mg/mL): Dissolve 1 mg of Miglustat free base in 1 mL of 50:50 ACN:Water.
-
IS Stock (1 mg/mL): Dissolve Miglustat-d9 HCl in water.
-
Correction Factor: Multiply the target mass by the ratio of Salt/FreeBase MW to ensure accurate free-base concentration.
-
-
Working IS Solution: Dilute IS stock to 200 ng/mL in ACN. This solution acts as both the internal standard spike and the protein precipitation agent.
Sample Preparation (Protein Precipitation)
CSF contains less protein than plasma, but precipitation is still required to remove potential interferents and protect the LC column.
-
Aliquot: Transfer 50 µL of CSF sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Caution: Do not use glass tubes; iminosugars can adsorb to glass surfaces.
-
-
Precipitation: Add 150 µL of Working IS Solution (200 ng/mL Miglustat-d9 in 100% ACN).
-
Ratio: 1:3 (Sample:Solvent) ensures sufficient organic content for protein crash and prepares the sample for HILIC injection.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing a low-volume insert.
LC-MS/MS Conditions
Chromatography (HILIC Mode)
-
Column: Waters Atlantis HILIC Silica (3 µm, 2.1 x 150 mm) or equivalent amide-based HILIC column.
-
Temperature: 40°C (improves peak shape and lowers backpressure).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
| Mobile Phase | Composition |
| A (Aqueous) | 10 mM Ammonium Acetate in Water (pH 5.0) |
| B (Organic) | Acetonitrile (100%) |
Gradient Profile:
-
Isocratic Mode is often sufficient for this specific separation:
-
75% B / 25% A constant for 5 minutes.
-
-
Wash/Re-equilibration: If biological matrix builds up, run a gradient to 50% B for 1 min, then re-equilibrate at 75% B for 3 mins.
Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Collision Gas: Argon.
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Dwell Time (ms) |
| Miglustat | 220.3 | 158.1 | 22 | 100 |
| Miglustat-d9 | 229.4 | 167.2 | 22 | 100 |
Mechanistic Note: The transition 220
Visualizing the Workflow
Analytical Workflow Diagram
This diagram illustrates the critical path from sample collection to data acquisition, highlighting the HILIC mechanism.
Caption: Step-by-step analytical workflow for Miglustat quantification in CSF using HILIC-MS/MS.
Internal Standard Logic
Why use d9? This diagram explains how the deuterated standard compensates for matrix effects.
Caption: Mechanism of matrix effect compensation using a co-eluting stable isotope internal standard.
Validation Criteria & Expected Results
To ensure the method meets FDA/EMA bioanalytical guidelines, the following criteria must be met:
| Parameter | Acceptance Criteria | Notes |
| Linearity | Typical Range: 10 – 2000 ng/mL | |
| LLOQ | Signal-to-Noise > 10:1 | Expected LLOQ: ~10 ng/mL in CSF |
| Accuracy | ±15% (±20% at LLOQ) | Calculated against calibration curve |
| Precision (CV) | < 15% (< 20% at LLOQ) | Intra- and Inter-day |
| Recovery | > 85% | Consistent between Analyte and IS |
| Matrix Effect | 90-110% (IS Normalized) | IS must compensate for any suppression |
Troubleshooting Guide
-
Peak Tailing: Usually indicates pH mismatch. Ensure the aqueous mobile phase is buffered (Ammonium Acetate) rather than just water.
-
Carryover: Iminosugars can stick to injector needles. If carryover is observed >20% of LLOQ, increase the needle wash solvent strength (e.g., 50:50 MeOH:Water with 0.1% Formic Acid).
-
Retention Time Shift: HILIC columns require long equilibration times. Allow at least 20 column volumes of equilibration before the first injection.
References
-
Giraud, C. et al. (2009). "Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B.
-
European Medicines Agency (EMA). (2002). "Scientific Discussion: Zavesca (Miglustat)." European Public Assessment Report (EPAR).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 51634, Miglustat." PubChem.
-
Galimberti, D. et al. (2018). "Miglustat in Niemann-Pick disease type C patients: a review." Orphanet Journal of Rare Diseases.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Miglustat Treatment May Reduce Cerebrospinal Fluid Levels of the Axonal Degeneration Marker Tau in Niemann–Pick Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. d-nb.info [d-nb.info]
- 7. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tlcstandards.com [tlcstandards.com]
Application Note: Robust and Versatile HPLC Methods for the Analysis of Miglustat
Abstract
This application note provides a comprehensive guide to the separation and quantification of miglustat, a highly polar iminosugar used in the treatment of Type 1 Gaucher disease and Niemann-Pick disease type C.[1][2][3] Due to its challenging physicochemical properties, including high hydrophilicity and the absence of a significant UV chromophore, traditional reversed-phase HPLC methods are often inadequate. Herein, we present detailed protocols for two primary HPLC methodologies: a highly sensitive and specific Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS), and an alternative HILIC method with Ultraviolet (UV) detection for broader laboratory accessibility. Further, we discuss the application of universal detectors like Evaporative Light Scattering (ELSD) and Charged Aerosol Detection (CAD) as powerful alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods for miglustat in various matrices, from pharmaceutical formulations to biological fluids.
Introduction
Miglustat (N-butyldeoxynojirimycin) is an inhibitor of glucosylceramide synthase, which reduces the rate of glycosphingolipid biosynthesis.[4][5] Its therapeutic importance in managing rare lysosomal storage disorders necessitates accurate and precise quantification for pharmacokinetic studies, formulation development, and quality control. The analytical challenge for miglustat lies in its inherent chemical nature. As a synthetic analogue of D-glucose, it is extremely hydrophilic and highly soluble in water (>1000 mg/mL), with a negative logP value of -0.6.[4][6] This makes it poorly retained on conventional C18 stationary phases. Furthermore, its structure lacks a strong UV-absorbing chromophore, complicating detection with standard UV-Vis detectors.
This application note addresses these challenges by providing a detailed exploration of suitable chromatographic strategies. We will delve into the rationale behind method parameter selection, offering insights grounded in the physicochemical properties of miglustat to empower analysts to not only replicate these methods but also to adapt and troubleshoot them effectively.
Physicochemical Properties of Miglustat: The Key to Method Development
A thorough understanding of the analyte's properties is the foundation of any successful chromatographic method.
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₁₀H₂₁NO₄ | - |
| Molecular Weight | 219.28 g/mol | [4][6][7] |
| LogP | -0.6 | Indicates high polarity and poor retention in reversed-phase chromatography.[4] |
| Solubility | Highly soluble in water (>1000 mg/mL) | [6][7] Reinforces its hydrophilic nature. |
| UV Absorbance | Lacks a significant chromophore | Requires low wavelength UV detection (e.g., ~208 nm) or alternative detection methods (MS, ELSD, CAD).[8] |
| Chemical Class | Iminosugar, tertiary amino compound | [4] The amino group allows for effective ionization in mass spectrometry. |
The high polarity (LogP -0.6) and water solubility of miglustat are the primary reasons for choosing HILIC, which is specifically designed for the retention of polar compounds.[4] The lack of a strong UV chromophore necessitates sensitive detection techniques. While low UV wavelengths (around 208 nm) have been used, mass spectrometry offers superior sensitivity and specificity.[8] Universal detectors like ELSD and CAD, which do not rely on the optical properties of the analyte, are also excellent choices.[9][10][11]
Recommended HPLC Methodologies
Primary Method: HILIC-MS/MS for High Sensitivity and Specificity
This method is recommended for the analysis of miglustat in complex matrices such as plasma or cerebrospinal fluid, where high sensitivity and specificity are paramount.
Experimental Protocol
Sample Preparation (for Plasma/CSF)
-
To 100 µL of plasma or CSF in a microcentrifuge tube, add 300 µL of a protein precipitation solution (e.g., acetonitrile/methanol 75:25 v/v) containing an appropriate internal standard (e.g., miglitol or a stable isotope-labeled miglustat).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for HPLC analysis.
Chromatographic and MS Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Waters Atlantis HILIC Silica (3 µm, 150 mm x 2.1 mm) |
| Mobile Phase | Isocratic: 75% Acetonitrile, 10% Water, 15% Ammonium Acetate Buffer (e.g., 10 mM, pH 5.0) |
| Flow Rate | 0.230 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| SRM Transitions | Miglustat: m/z 220 -> 158; Internal Standard (Miglitol): m/z 208 -> 146 |
Method Development Insights
-
Rationale for HILIC: HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like miglustat can partition, leading to retention.
-
Mobile Phase Selection: The combination of acetonitrile as the weak solvent and an aqueous buffer as the strong solvent is typical for HILIC. Ammonium acetate is a volatile salt, making it compatible with mass spectrometry.
-
Internal Standard: The use of an internal standard, such as the structurally similar miglitol or a stable isotope-labeled version of miglustat, is crucial for accurate quantification in biological samples, as it corrects for variations in sample preparation and instrument response.
Workflow Diagram
Caption: HILIC-MS/MS workflow for miglustat analysis.
Alternative Method: HILIC with UV Detection
For laboratories without access to mass spectrometry, a HILIC method with UV detection can be employed, particularly for the analysis of pharmaceutical formulations where analyte concentrations are higher.
Experimental Protocol
Sample Preparation (for Pharmaceutical Formulations)
-
Accurately weigh and transfer the contents of miglustat capsules or powder equivalent to a single dose into a volumetric flask.
-
Dissolve and dilute to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.[8]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[8]
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent with UV detector |
| Column | Waters X-Bridge Amide (3.5 µm, 150 mm x 2.1 mm)[8] |
| Mobile Phase | Isocratic: 90% Acetonitrile, 10% Ammonium Acetate Buffer (e.g., 10mM)[8] |
| Flow Rate | 0.8 mL/min[8] |
| Column Temperature | 40°C[8] |
| Injection Volume | 10 µL[8] |
| UV Detection | 208 nm[8] |
Method Development Insights
-
Column Choice: An amide-based HILIC column provides a different selectivity compared to a silica-based column and can be a good alternative for polar analytes.
-
UV Wavelength: Miglustat lacks a strong chromophore. Detection at a low wavelength like 208 nm is necessary to achieve adequate sensitivity.[8] However, this can also lead to interference from other components in the sample matrix or mobile phase that absorb at this wavelength. Therefore, this method is best suited for cleaner samples like pharmaceutical preparations.
-
Mobile Phase Considerations: Ensure high purity of mobile phase components to minimize baseline noise at low UV wavelengths.
Logical Relationship Diagram
Caption: Rationale for HILIC-UV method selection.
Alternative Detection Strategies
Given the detection challenges with UV, other "universal" detectors that do not rely on the analyte possessing a chromophore are highly suitable for miglustat analysis.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a mass-sensitive detector that is compatible with gradient elution.[9][11] The eluent from the column is nebulized, the mobile phase is evaporated, and the remaining non-volatile analyte particles scatter a light beam. The scattered light is detected, and the signal is proportional to the mass of the analyte. This makes ELSD an excellent choice for non-chromophoric and semi-volatile compounds like miglustat.[11]
-
Charged Aerosol Detector (CAD): CAD is another mass-sensitive detector that offers high sensitivity and a broad dynamic range.[10][12] Similar to ELSD, the mobile phase is evaporated, leaving analyte particles. These particles are then charged, and the total charge is measured by an electrometer.[10] CAD can provide a more uniform response compared to other detectors and is well-suited for the analysis of compounds lacking UV chromophores.[10][13]
Troubleshooting and Method Validation
Potential Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | Adjust the pH of the mobile phase buffer; consider a different HILIC column chemistry (e.g., amide vs. silica). |
| Low Sensitivity (UV) | Low UV absorbance of miglustat. | Ensure the use of the lowest practical wavelength (e.g., 208 nm); use high-purity mobile phase solvents; consider alternative detectors (MS, ELSD, CAD). |
| Variable Retention Times | Inadequate column equilibration; fluctuations in mobile phase composition. | Ensure sufficient column equilibration time between injections; use a high-quality HPLC system with precise solvent delivery. |
| Matrix Effects (MS) | Co-eluting compounds from the sample matrix suppressing or enhancing the analyte signal. | Optimize sample preparation to remove interferences; use a stable isotope-labeled internal standard. |
Method Validation
Any developed method for miglustat should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a proportional relationship between analyte concentration and detector response over a defined range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The analysis of miglustat by HPLC requires a departure from traditional reversed-phase methods due to its high polarity and lack of a strong UV chromophore. Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective separation strategy. When coupled with tandem mass spectrometry, HILIC provides a highly sensitive and specific method suitable for complex biological matrices. For routine analysis of cleaner samples, HILIC with low-wavelength UV detection is a viable alternative. Furthermore, the use of universal detectors such as ELSD and CAD offers significant advantages for the analysis of miglustat and other non-chromophoric compounds. The protocols and insights provided in this application note serve as a robust starting point for the development and validation of reliable analytical methods for miglustat, supporting its critical role in therapeutic drug monitoring and pharmaceutical quality control.
References
-
U.S. Food and Drug Administration. (n.d.). ZAVESCA (miglustat) capsules, for oral use. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51634, Miglustat. Retrieved from [Link]
-
Wikipedia. (n.d.). Miglustat. Retrieved from [Link]
-
Riahi, S., Ambühl, M., Stichler, J., & Bandilla, D. (2015). Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions. Drug Design, Development and Therapy, 9, 449–457. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2003). Zavesca Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23652731. Retrieved from [Link]
-
New Drug Approvals. (n.d.). MIGLUSTAT. Retrieved from [Link]
-
Elstein, D., Hollak, C., Aerts, J. M. F. G., van Weely, S., Maas, M., Cox, T. M., Lachmann, R. H., Hrebicek, M., Platt, F. M., Butters, T. D., Dwek, R. A., & Zimran, A. (2004). Sustained therapeutic effects of oral miglustat (Zavesca, N-butyldeoxynojirimycin, OGT 918) in type I Gaucher disease. Journal of Inherited Metabolic Disease, 27(6), 757–766. Retrieved from [Link]
-
Giraldo, P. (2008). Miglustat. Drugs of Today, 44(10), 739. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved from [Link]
-
Magnusson, J. (2009). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Retrieved from [Link]
-
Interchim. (n.d.). Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). PACKAGE INSERT ZAVESCA. Retrieved from [Link]
-
Li, Y., Tse, S., & Li, Z. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis, 145, 545–553. Retrieved from [Link]
-
AZoM. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]
-
Guitton, J., Giroud, C., Desage, M., & Giraud, S. (2009). Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B, 877(1-2), 130–136. Retrieved from [Link]
-
ResearchGate. (n.d.). How can we perform HPLC for a uv inactive & highly polar compound?. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipid analysis via HPLC with a charged aerosol detector. Retrieved from [Link]
-
Chromatography Today. (2018). Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities. Retrieved from [Link]
Sources
- 1. Miglustat - Wikipedia [en.wikipedia.org]
- 2. Sustained therapeutic effects of oral miglustat (Zavesca, N-butyldeoxynojirimycin, OGT 918) in type I Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miglustat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. jnjlabels.com [jnjlabels.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 12. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
Application Note: High-Sensitivity LC-MS/MS Quantitation of Miglustat and Miglustat-d9 in Biological Matrices
Abstract & Introduction
Miglustat (Zavesca®) is an N-alkylated iminosugar used as a substrate reduction therapy for Type 1 Gaucher disease and Niemann-Pick disease Type C. Chemically, it is a low molecular weight (
This protocol details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS).[1] By utilizing Miglustat-d9 as a stable isotope-labeled internal standard (SIL-IS), this method compensates for the ionization variability inherent in HILIC separations, ensuring high precision and accuracy suitable for pharmacokinetic (PK) profiling.
Key Advantages of This Protocol
-
HILIC Retention: Achieves k' > 3.0, separating the analyte from early-eluting salts and phospholipids.
-
Simple Prep: "Dilute-and-Shoot" protein precipitation minimizes analyte loss.
-
Interference Free: Specific MRM transitions avoid crosstalk between native and deuterated analogues.
Compound Characterization & Mechanism
Understanding the fragmentation physics is crucial for troubleshooting. Miglustat ionizes efficiently in ESI(+) mode. The primary fragmentation pathway for N-alkylated deoxynojirimycins involves the cleavage of the piperidine ring (loss of a
This mechanism dictates the selection of MRM transitions:
-
Miglustat (
): Loss of 62 Da. -
Miglustat-d9 (
): Loss of 62 Da. The d9-butyl chain is retained, shifting the product ion by +9 Da.
Figure 1: Fragmentation logic confirming the retention of the specific label in the product ion, ensuring assay specificity.
Mass Spectrometry Settings
Instrument Platform: Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-S, or Agilent 6495). Ionization Source: Electrospray Ionization (ESI), Positive Mode.
Source Parameters (Generic Optimization)
-
Spray Voltage (IS): 4500 – 5500 V (High voltage required for polar HILIC mobile phases).
-
Source Temperature (TEM): 450°C – 550°C (Ensure complete desolvation of aqueous buffers).
-
Curtain Gas (CUR): 30–40 psi.
-
Ion Source Gas 1 (GS1): 50 psi (Nebulizer).
-
Ion Source Gas 2 (GS2): 60 psi (Heater).
MRM Transitions Table
| Compound | Precursor (m/z) | Product (m/z) | Role | DP (V) | CE (eV) | CXP (V) |
| Miglustat | 220.2 | 158.1 | Quantifier | 60 | 28 | 10 |
| 220.2 | 89.1 | Qualifier | 60 | 45 | 12 | |
| Miglustat-d9 | 229.2 | 167.1 | IS Quantifier | 60 | 28 | 10 |
*Note: Declustering Potential (DP) and Collision Energy (CE) are instrument-dependent. Values listed are typical for Sciex series. For Waters, Cone Voltage ~30V and Collision Energy ~25eV are starting points.
Chromatographic Conditions (HILIC)
HILIC is mandatory for Miglustat. Reverse Phase (C18) columns will result in near-void elution (
-
Column: Waters Atlantis HILIC Silica (3 µm, 2.1 x 100 mm) or BEH Amide (1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2–5 µL (Keep low to prevent solvent effects).
Mobile Phase Composition
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).
-
Why: Acidic pH protonates the amine, ensuring solubility and peak shape. Ammonium ions suppress silanol activity.
-
-
Mobile Phase B: Acetonitrile (100%).
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 90 | Initial Hold (Sample Loading) |
| 1.0 | 90 | Begin Elution |
| 3.5 | 60 | Linear Gradient |
| 3.6 | 90 | Return to Initial |
| 6.0 | 90 | Equilibration (Critical) |
Expert Note: HILIC requires longer equilibration times than Reverse Phase. Ensure at least 10 column volumes of re-equilibration to stabilize the water layer on the silica surface.
Sample Preparation Protocol
Method: Protein Precipitation (PPT). Matrix: Plasma, Serum, or CSF.
Reagents
-
Extraction Solvent: Acetonitrile:Methanol (75:25 v/v).[1][2][3][4]
-
IS Working Solution: Miglustat-d9 at 500 ng/mL in Acetonitrile.
Step-by-Step Workflow
-
Aliquot: Transfer 50 µL of sample (Plasma/Standard) into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 20 µL of IS Working Solution. Vortex gently.
-
Precipitation: Add 200 µL of Extraction Solvent.
-
Ratio: 1:4 sample-to-solvent ratio ensures >98% protein removal.
-
-
Agitation: Vortex vigorously for 2 minutes.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.
-
Dilution (Optional but Recommended): If peak shape is poor (solvent effect), dilute the supernatant 1:1 with pure Acetonitrile before injection to match the initial mobile phase conditions.
Figure 2: Streamlined "Dilute-and-Shoot" sample preparation workflow.
Troubleshooting & Expert Insights
The "Solvent Effect" (Split Peaks)
In HILIC, injecting a sample with high water content (like pure plasma supernatant) into a high-organic mobile phase (90% ACN) can cause peak splitting.
-
Solution: Ensure the final sample solvent matches the starting gradient conditions. If the supernatant is too aqueous, dilute it with Acetonitrile.
Ion Suppression Zones
Miglustat elutes relatively early even in HILIC.
-
Validation: Perform a post-column infusion test. Infuse Miglustat constant flow while injecting a blank plasma extract. Look for dips in the baseline at the Miglustat retention time. If suppression is >20%, flatten the gradient to elute Miglustat later.
Carryover
Miglustat is "sticky" on glass surfaces due to hydrogen bonding.
-
Solution: Use polypropylene vials/plates. Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.
References
-
Remenová, T. et al. (2009). Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry.[1][3] Journal of Chromatography B.
-
Platt, F. M. et al. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis.[5] Journal of Biological Chemistry.
-
Hale, J. E. et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution.[6] Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Miglustat - d9 in Gaucher disease research models
Application Note: Precision Bioanalysis of Miglustat in Gaucher Disease Research Models using Miglustat-d9
Introduction
Miglustat (
Miglustat-d9 (the deuterated analog, typically
Mechanism of Action
Understanding the target is essential for experimental design. Miglustat acts upstream of the lysosomal defect.
Figure 1: Mechanism of Substrate Reduction. Miglustat inhibits GCS, preventing the synthesis of GlcCer, thereby reducing the burden on the defective lysosomal glucocerebrosidase enzyme.
Primary Application: LC-MS/MS Bioanalysis
The following protocol is optimized for murine plasma and brain tissue (relevant for Gaucher Type 2/3 models like the 4L;C* or K14-lnl/lnl mouse).
Critical Reagents
-
Analyte: Miglustat (NB-DNJ), >98% purity.
-
Internal Standard: Miglustat-d9 (typically
-butyl-d9-DNJ), >98% isotopic purity. -
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) .
-
Expert Insight: Do not use standard C18 columns. Miglustat is too polar and will elute in the void volume, leading to massive ion suppression. An Amide-HILIC or Silica-HILIC column is mandatory.
-
Sample Preparation Protocol
A. Stock Solutions
-
Prepare Miglustat Master Stock: 1.0 mg/mL in 50:50 Methanol:Water.
-
Prepare Miglustat-d9 IS Stock: 1.0 mg/mL in 50:50 Methanol:Water.
-
Working IS Solution: Dilute Miglustat-d9 to 200 ng/mL in Acetonitrile (ACN). This serves as both the IS spike and the protein precipitation agent.
B. Tissue/Plasma Extraction
-
Plasma: Aliquot 20
L of mouse plasma into a 1.5 mL centrifuge tube. -
Brain Tissue: Homogenize brain tissue in water (1:4 w/v). Aliquot 20
L of homogenate. -
Precipitation: Add 180
L of Working IS Solution (Miglustat-d9 in ACN) to the sample.-
Ratio: 1:9 sample-to-solvent ratio ensures complete protein crash.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 15,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer 100
L of supernatant to a clean vial. -
Dilution (Critical): Add 100
L of 100 mM Ammonium Formate (pH 3.0) to the supernatant.-
Why? HILIC requires an organic/aqueous balance. Injecting pure ACN can ruin peak shape. This step buffers the sample for the column.
-
LC-MS/MS Conditions
Chromatography (HILIC)
-
Column: Waters XBridge Amide or Phenomenex Luna HILIC (2.1 x 100 mm, 3.5
m). -
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 90% | Loading |
| 1.0 | 90% | Isocratic Hold |
| 3.0 | 60% | Elution Gradient |
| 3.1 | 90% | Re-equilibration |
| 6.0 | 90% | End of Run |
Mass Spectrometry (MRM Parameters)
-
Ionization: ESI Positive Mode (
). -
Source Temp: 500°C (High temp required for desolvation of aqueous mobile phase).
MRM Transitions Table:
| Compound | Precursor ( | Product ( | Collision Energy (V) | Role |
| Miglustat | 220.2 | 158.1 | 25 | Analyte |
| Miglustat-d9 | 229.2 | 167.1 | 25 | Internal Standard |
Note: The transition 220
Self-Validating Workflow
To ensure scientific integrity, the assay must be self-checking.
Figure 2: Analytical Workflow. The co-elution of Miglustat-d9 with the analyte serves as a real-time validation of retention time and ionization efficiency.
Validation Criteria:
-
Linearity:
over range 10 – 5000 ng/mL. -
Accuracy: Calculated concentration must be within ±15% of nominal (±20% at LLOQ).
-
IS Response: The peak area of Miglustat-d9 should not vary by >15% across the entire run. A drop in IS area indicates matrix suppression; a rise indicates enhancement.
Troubleshooting & Expert Tips
-
Peak Tailing: Miglustat is a base. If peaks tail, ensure your mobile phase pH is acidic (pH 3.0 with Formic Acid/Ammonium Formate). The formate ion pairs with the amine to improve shape.
-
Retention Shift: HILIC columns are sensitive to water content. Ensure the "Dilution" step (Step 7 in Protocol) is precise. A mismatch between sample solvent and mobile phase can cause double peaks.
-
Carryover: Iminosugars can stick to metallic injector needles. Use a needle wash of 10% Formic Acid in Water/Methanol (50:50).
References
-
European Medicines Agency. (2002). Zavesca (Miglustat) Scientific Discussion. Retrieved from [Link]
-
Remenova, T. et al. (2015). Validated LC-MS/MS method for the quantitative determination of miglustat in mouse plasma and human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Platt, F. M. et al. (2003). Substrate reduction therapy for storage diseases. Philosophical Transactions of the Royal Society B. Retrieved from [Link]
-
Giraldo, P. et al. (2009). Short-term effect of miglustat in every day clinical use in type 1 Gaucher disease. PLoS ONE. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Guide: Resolving Matrix Effects in Miglustat LC-MS/MS Analysis
Introduction: The "Polarity Trap" in Miglustat Analysis
Miglustat (N-butyldeoxynojirimycin) presents a classic bioanalytical challenge: it is a low molecular weight (219 Da), highly polar iminosugar. In standard Reverse Phase (RP) chromatography, it often elutes in the void volume—the exact "kill zone" where salts, un-retained plasma proteins, and polar interferences elute. This co-elution results in severe ion suppression (Matrix Effects), compromising assay sensitivity and reproducibility.[1]
This guide moves beyond basic method descriptions to provide a causal analysis of matrix effects and a validated roadmap for resolving them using Hydrophilic Interaction Liquid Chromatography (HILIC), Phospholipid Depletion (PLD), and Stable Isotope Labeled (SIL) internal standards.
Module 1: Diagnosing Matrix Effects
Before optimizing, you must quantify the problem. A drop in sensitivity is not always a matrix effect; it could be adsorption or instability.
Q: How do I definitively confirm matrix effects are the cause of my signal loss?
A: Perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" qualitative assessment. It maps the ionization efficiency across the entire chromatographic run.
Protocol: Post-Column Infusion Setup
-
Infusion: Syringe pump infuses neat Miglustat solution (e.g., 1 µg/mL) at 10 µL/min into the LC effluent via a T-tee connector after the column but before the MS source.
-
Injection: Inject a blank extracted matrix (plasma/urine prepared without analyte).
-
Observation: Monitor the baseline of the specific transition (m/z 220.1 > 158.0).
-
Interpretation:
-
Flat Baseline: No matrix effect.
-
Negative Dip: Ion Suppression (Interfering compounds stealing charge).
-
Positive Peak: Ion Enhancement.
-
Decision Logic: If the "dip" aligns with your Miglustat retention time, you have a critical matrix effect.
Q: How do I quantify the impact?
A: Calculate the Matrix Factor (MF). Compare the peak area of Miglustat spiked into extracted blank matrix (Post-Extraction Spike) vs. Miglustat in pure solvent.
-
MF = 1.0: Ideal.
-
MF < 0.85: Significant Suppression (Requires remediation).
-
MF > 1.15: Significant Enhancement.
Module 2: Chromatographic Resolution (HILIC vs. RP)
Q: Why does my Reverse Phase C18 method fail even with ion pairing?
A: C18 columns struggle to retain Miglustat without high concentrations of ion-pairing agents (like HFBA), which suppress MS ionization themselves. Consequently, Miglustat elutes early with salts.
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC uses a polar stationary phase (Silica or Amide) and a high-organic mobile phase. This retains polar analytes longer than non-polar matrix components (like phospholipids), effectively separating the analyte from the suppression zone.
Recommended Column & Chemistry
-
Column: Atlantis HILIC Silica (3 µm, 2.1 x 100 mm) or equivalent Amide phase.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mechanism: Water forms a layer on the silica surface. Miglustat partitions into this water layer, eluting after the solvent front.
Module 3: Visualizing the Troubleshooting Workflow
The following decision tree outlines the logical steps to resolve matrix effects based on experimental data.
Figure 1: Systematic decision tree for identifying and resolving matrix effects in Miglustat analysis.
Module 4: Advanced Sample Preparation
Q: Is Protein Precipitation (PPT) sufficient for Miglustat?
A: Often, no. While PPT (using Methanol/Acetonitrile) removes proteins, it leaves >90% of phospholipids in the sample. Phospholipids (glycerophosphocholines) are notorious for causing "late-eluting" suppression effects that can interfere with subsequent injections.
The Upgrade: Phospholipid Depletion (PLD)
Instead of standard PPT, use PLD plates (e.g., Waters Ostro™, Phenomenex Phree™).
-
Load: Add plasma/urine to the PLD plate.
-
Precipitate: Add 1% Formic Acid in Acetonitrile (3:1 ratio to sample).
-
Vacuum: Apply vacuum.
-
Result: Proteins are trapped, and specific sorbents retain phospholipids. The filtrate contains Miglustat but is significantly cleaner.
Module 5: Validated Experimental Protocol
This protocol synthesizes best practices to minimize matrix effects (MF ≈ 1.0).
Materials
-
Analyte: Miglustat.
-
Internal Standard: Miglustat-d9 (Critical: Do not use Miglitol if significant matrix effects persist, as it may not track ionization fluctuations perfectly).
-
Matrix: Human Plasma or Urine.[4]
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm | Retains polar Miglustat away from void volume.[2][3] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Buffer controls ionization state. |
| Mobile Phase B | Acetonitrile | Promotes HILIC retention mechanism. |
| Flow Rate | 0.25 mL/min | Optimal for ESI sensitivity. |
| Injection Vol | 5 µL | Low volume reduces matrix load on column. |
| Ionization | ESI+ (Positive Mode) | Protonated molecular ion [M+H]+. |
| Transitions | Miglustat: 220.1 > 158.0 Miglustat-d9: 229.1 > 167.0 | Specific SRM transitions. |
Extraction Procedure (PLD Method)
-
Aliquot: Transfer 50 µL of plasma to a PLD plate well.
-
Spike IS: Add 10 µL of Miglustat-d9 working solution.
-
Precipitate: Add 150 µL of 1% Formic Acid in Acetonitrile.
-
Mix: Aspirate/dispense or vortex gently (2 min).
-
Filtration: Apply vacuum (5-10 inHg) for 2 mins. Collect filtrate.
-
Injection: Inject filtrate directly (or dilute 1:1 with ACN if peak shape distorts).
Frequently Asked Questions (FAQs)
Q: I see a drop in signal intensity after 50 injections. Is this matrix effect? A: Yes, likely "Matrix Build-up." Phospholipids from PPT extraction can accumulate on the column and elute unpredictably in later runs.
-
Fix: Add a "Sawtooth" wash step at the end of your gradient (95% Aqueous for 1 min, then 95% Organic for 1 min) or switch to PLD plates to remove phospholipids upstream.
Q: Can I use APCI instead of ESI? A: Yes. APCI (Atmospheric Pressure Chemical Ionization) is generally less susceptible to matrix effects than ESI because ionization occurs in the gas phase rather than liquid phase. If your sensitivity requirements allow (APCI is sometimes less sensitive than ESI for this mass), this is a robust hardware solution.
Q: Why is my Internal Standard (Miglitol) response varying differently than Miglustat? A: Miglitol is a structural analog, not a stable isotope. It has a slightly different retention time and physicochemical properties. If a matrix suppression zone elutes between Miglustat and Miglitol, their ratios will skew. Always use Miglustat-d9 for regulated bioanalysis to ensure the IS experiences the exact same suppression as the analyte.
References
-
Guitton, E., et al. (2009).[2] Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry.[5] Journal of Chromatography B. Link
-
Hollak, C. E., et al. (2005).[6] Sustained therapeutic effects of oral miglustat (Zavesca, N-butyldeoxynojirimycin, OGT 918) in type I Gaucher disease. Journal of Inherited Metabolic Disease. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Section on Matrix Effects). Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link
-
MedChemExpress. Miglustat-d9 Product Information (Internal Standard usage). Link
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Minimizing isotopic cross-talk between miglustat and Miglustat - d9
A Guide to Minimizing Isotopic Cross-Talk with Miglustat-d9
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with miglustat. This guide, developed by our Senior Application Scientists, provides in-depth technical guidance on a critical aspect of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS): the minimization of isotopic cross-talk between the analyte, miglustat, and its deuterated internal standard, Miglustat-d9.
Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the highest level of data integrity in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk and why is it a concern for miglustat analysis?
Isotopic cross-talk, also known as cross-signal contribution, is a phenomenon in mass spectrometry where the signal from one compound (the analyte, miglustat) is unintentionally detected in the mass channel of another, closely related compound (the internal standard, Miglustat-d9), or vice-versa.[1][2] This interference can compromise the accuracy and precision of quantitative measurements.
This is a particular concern when using stable isotope-labeled internal standards (SIL-IS), such as Miglustat-d9. While SIL-IS are considered the gold standard for compensating for variations during sample preparation and analysis, several factors can lead to cross-talk:
-
Natural Isotope Abundance: Carbon, a primary element in miglustat, has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%. In a molecule of miglustat (C₁₀H₂₁NO₄), there is a statistical probability that some molecules will contain one or more ¹³C atoms. This can lead to a signal at M+1, M+2, etc., in the mass spectrum. At high concentrations of miglustat, the M+9 isotopic peak could potentially overlap with the mass of the Miglustat-d9 internal standard, artificially inflating its signal.
-
Isotopic Purity of the Internal Standard: The Miglustat-d9 standard may contain trace amounts of unlabeled miglustat or partially deuterated variants.[3] It is recommended to use deuterated compounds with at least 98% isotopic enrichment to minimize this source of interference.[4]
-
In-Source Fragmentation or H/D Exchange: Although less common with modern instrumentation and stable labeling, there is a possibility of hydrogen-deuterium exchange or fragmentation of the analyte or internal standard in the ion source of the mass spectrometer, which could lead to signal overlap.[5]
Q2: What are the regulatory acceptance criteria for isotopic cross-talk?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation that address selectivity and interference.[6][7] According to the FDA's guidance, the response of interfering components at the retention time of the internal standard (IS) should be no more than 5% of the IS response in the lower limit of quantitation (LLOQ) sample.[7] Similarly, any interference at the retention time of the analyte should not exceed 20% of the analyte response at the LLOQ.[7]
| Parameter | Acceptance Criteria | Regulatory Guidance |
| Analyte Cross-Talk in IS Channel | ≤ 5% of the IS response in a blank sample with IS. | FDA Bioanalytical Method Validation Guidance[7] |
| IS Cross-Talk in Analyte Channel | ≤ 20% of the analyte response at the LLOQ. | FDA Bioanalytical Method Validation Guidance[7] |
Q3: How do I select the right mass transitions (MRMs) for miglustat and Miglustat-d9?
Selecting appropriate Multiple Reaction Monitoring (MRM) transitions is crucial for minimizing cross-talk and ensuring assay selectivity. The transition consists of a precursor ion (typically the protonated molecule, [M+H]⁺) and a product ion generated through collision-induced dissociation (CID).[8]
Based on published literature, a common and sensitive transition for miglustat is m/z 220.1 → 158.0.[9][10] For Miglustat-d9, the precursor ion would be expected at m/z 229.1 ([M+9+H]⁺). The product ion should be carefully selected to ensure it does not overlap with any fragments from the unlabeled miglustat. A full scan and product ion scan of both the analyte and the internal standard are essential to confirm the most abundant and specific transitions.
| Compound | Precursor Ion ([M+H]⁺) | Product Ion | Reference |
| Miglustat | 220.1 | 158.0 | [9][10] |
| Miglustat-d9 | ~229.2 | To be determined empirically | N/A |
Troubleshooting Guide
This section provides a systematic approach to identifying, evaluating, and mitigating isotopic cross-talk in your miglustat assay.
Problem: I suspect isotopic cross-talk is affecting my results. How can I confirm and quantify it?
This workflow will guide you through the process of systematically evaluating isotopic cross-talk.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lab.rockefeller.edu [lab.rockefeller.edu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Enhancing the sensitivity of miglustat quantification assays
Subject: Enhancing Sensitivity & Selectivity in Miglustat (NB-DNJ) Bioanalysis Ticket ID: T-MIG-001 Responder: Senior Application Scientist, Bioanalytical Division Status: Open for Consultation
Executive Summary
Miglustat (
This guide provides validated workflows to overcome these limitations using Hydrophilic Interaction Liquid Chromatography (HILIC) for MS/MS detection and FMOC-Cl derivatization for fluorescence detection.
Module 1: LC-MS/MS Optimization (The Gold Standard)
The Challenge: Retention & Ion Suppression
In standard C18 RP-HPLC, miglustat elutes in the void volume, co-eluting with salts and plasma phospholipids. This causes severe matrix effects (signal suppression).
The Solution: HILIC Chromatography
Switching to HILIC retains polar analytes via water-layer partitioning on the stationary phase, moving miglustat away from the suppression zone.
Validated Workflow
The following diagram illustrates the critical path for minimizing matrix effects while maximizing ionization efficiency.
Figure 1: Optimized HILIC-MS/MS workflow minimizing sample dilution and maximizing polar retention.
Instrument Parameters
Chromatographic Conditions:
-
Column: Atlantis HILIC Silica (3 µm, 150 mm x 2.1 mm) or equivalent zwitterionic HILIC phase.
-
Mobile Phase: Acetonitrile / Water / 100mM Ammonium Acetate (75:10:15 v/v/v).[1][2]
-
Injection Solvent: Must match mobile phase organic content (75% ACN) to prevent peak splitting.
Mass Spectrometry (MRM) Settings:
| Analyte | Precursor Ion (
Technical Note: The transition 220
158 corresponds to the loss of the butyl chain and a water molecule. This fragmentation is highly specific, reducing background noise significantly compared to single-stage MS.
Module 2: Fluorescence Enhancement (FMOC Derivatization)
The Challenge: Lack of Chromophore
Miglustat does not fluoresce. For laboratories without MS/MS, quantification requires derivatization.
The Solution: Pre-column FMOC-Cl Reaction
9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with secondary amines (like miglustat) under alkaline conditions to form a stable, highly fluorescent carbamate derivative.
Reaction Mechanism & Protocol
Figure 2: Derivatization pathway. Alkaline pH is critical for the nucleophilic attack of the amine on the FMOC chloride.
Step-by-Step Protocol:
-
Preparation: Mix 100 µL of sample/standard with 100 µL of 0.2 M Borate Buffer (pH 8.5).
-
Reagent Addition: Add 200 µL of FMOC-Cl (5 mM in Acetonitrile).
-
Incubation: Vortex and let stand at room temperature for 5 minutes.
-
Quenching (Critical): Add 20 µL of 0.2 M Glycine to react with excess FMOC-Cl.
-
Why? Excess FMOC-Cl hydrolyzes to FMOC-OH, which is also fluorescent and can interfere with the miglustat peak.[4]
-
-
Separation: Inject onto a C18 Reverse-Phase column. The hydrophobic FMOC group now allows standard RP retention.
Module 3: Troubleshooting & FAQ
Q1: I switched to HILIC, but my miglustat peak is splitting or has a fronting shoulder.
Diagnosis: Solvent Mismatch. Explanation: In HILIC, water is the "strong" solvent. If you inject a sample dissolved in 100% water (or high aqueous content) onto a high-organic HILIC column, the analyte travels faster than the mobile phase initially, causing peak distortion. Fix: Ensure your sample diluent contains at least 75% Acetonitrile (matching the mobile phase). If you performed protein precipitation, inject the supernatant directly without evaporating and reconstituting in water.
Q2: My Lower Limit of Quantification (LLOQ) is insufficient for CSF samples.
Diagnosis: Ion Suppression or Dilution effects. Explanation: CSF protein content is lower than plasma, but salt content remains high. Fix:
-
Increase Injection Volume: On a 2.1mm ID HILIC column, you can often inject up to 10-20 µL if the solvent match is perfect.
-
Evaporation: Evaporate the supernatant under nitrogen at 40°C and reconstitute in a smaller volume of mobile phase (e.g., 5x concentration).
Q3: In the FMOC method, I see a massive interfering peak early in the chromatogram.
Diagnosis: FMOC-OH Interference.[4] Explanation: The hydrolysis product of FMOC-Cl elutes earlier than the FMOC-Miglustat derivative. Fix: Optimize the gradient. FMOC-OH is less hydrophobic than FMOC-Miglustat. Start with a lower organic % (e.g., 30% ACN) to flush FMOC-OH, then ramp to 80% ACN to elute the derivative. Alternatively, perform a liquid-liquid extraction with pentane to remove non-polar byproducts before injection.
References
-
Guitton, J., et al. (2009).[3] Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry.[1][2][3] Journal of Chromatography B, 877(11-12), 1162-1166.
-
Reményi, J., et al. (2003). Improved enantioseparation of β-blockers by high-performance liquid chromatography using cyclodextrins and FMOC-Cl as derivatizing agent. Journal of Chromatography A, 1009(1-2), 193-201. (Referenced for FMOC chemistry fundamentals).
-
Deng, Y., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma.[2][3][5] Journal of Pharmaceutical and Biomedical Analysis, 63, 11-16.
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
Sources
- 1. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of Miglustat - d9 hydrochloride in stock solutions
Technical Support Center: Miglustat-d9 Hydrochloride
Introduction
Welcome to the technical support guide for Miglustat-d9 hydrochloride. As a deuterated internal standard, the stability and isotopic purity of your Miglustat-d9 stock solutions are paramount for generating accurate and reproducible quantitative data in mass spectrometry-based analyses[1][2]. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth answers and troubleshooting strategies to address the common stability challenges encountered during experimental workflows. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions to protect the integrity of your valuable reagents.
Part 1: Frequently Asked Questions (FAQs) - The Quick Guide
This section provides rapid answers to the most common inquiries regarding Miglustat-d9 hydrochloride stock solutions.
Q1: What is the best solvent for preparing a master stock solution of Miglustat-d9 hydrochloride?
A1: For long-term stability, Dimethyl Sulfoxide (DMSO) is the preferred solvent. Miglustat-d9 hydrochloride is readily soluble in DMSO up to 75 mM. DMSO is an aprotic solvent, which is critical for minimizing the risk of hydrogen-deuterium (H-D) exchange, a phenomenon that can compromise the isotopic purity of the standard[3]. While Miglustat-d9 is also soluble in water (up to 75 mM), methanol, and DMF, protic solvents like water and methanol can facilitate H-D exchange over time, especially if not stored under ideal conditions[4].
Q2: What are the recommended storage temperatures and expected stability durations?
A2: Storage conditions are critical and depend on the desired storage duration. The following recommendations are consolidated from manufacturer datasheets and best practices for deuterated compounds.
| Storage Condition | Recommended Duration | Rationale & Key Considerations |
| Lyophilized Powder | -20°C for up to 3 years | Protect from moisture and light. Stable for extended periods in solid form[5]. |
| Stock Solution (-80°C) | Up to 6 months | Optimal for long-term storage. Minimizes both chemical degradation and H-D exchange. This is the gold standard for preserving solution integrity[5][6][7]. |
| Stock Solution (-20°C) | Up to 1 month | Suitable for short-term storage. Ensure vials are tightly sealed to prevent moisture ingress from the freezer environment[5][6][7]. |
| Working Solution (2-8°C) | 24-48 hours (in aprotic solvent) | Recommended only for solutions in active use. For aqueous solutions, prepare fresh daily. A study on non-deuterated Miglustat showed stability for up to 28 days under refrigeration, but this was in a specific, pH-controlled formulation[8][9][10]. |
Q3: My solution has turned a yellowish-brown color. Is it degraded?
A3: Not necessarily. A color change, particularly a shift from clear/yellow to brownish, has been observed in non-deuterated Miglustat solutions[8][10]. This phenomenon was found to be pH-dependent; solutions with a higher pH (around 7.3-7.6) were more prone to discoloration, while those at an acidic pH (around 4.4) remained stable[8]. Importantly, in that study, no chemical degradants were detected by HPLC analysis despite the color change[8]. However, any unexpected change in appearance warrants caution. See the troubleshooting section for guidance.
Q4: I see precipitate in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing is common if the compound's concentration is near its solubility limit at that temperature. Gently warm the vial in a water bath (not exceeding 37°C) and use sonication or vortexing to aid in redissolution[6][7]. Always ensure the solution is clear and homogenous before making any dilutions. If the precipitate does not redissolve, the solution may be supersaturated or may have degraded.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific stability issues.
Issue 1: Precipitate Formation
-
Symptom: Visible solid particles or cloudiness in the solution, especially after storage at low temperatures.
-
Primary Cause: The concentration of Miglustat-d9 hydrochloride exceeds its solubility in the chosen solvent at the storage temperature.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Solution Discoloration
-
Symptom: The solution develops a yellow or brown tint over time.
-
Primary Cause: This is often a pH-dependent phenomenon. While not definitively linked to the formation of degradants in published studies, it indicates a potential change in the solution's chemical environment[8][10].
-
Preventative Measures & Solutions:
-
Use Aprotic Solvents: Prefer DMSO over aqueous buffers for master stocks to minimize pH-related effects.
-
Control pH: If using aqueous solutions is unavoidable, consider buffering to a slightly acidic pH (e.g., pH 4.4-6.5), which has been shown to prevent discoloration in non-deuterated Miglustat formulations[8].
-
Store in Amber Vials: Protect the solution from light, which can catalyze oxidative processes that may lead to color changes.
-
Purity Check: If the integrity of the data is critical, analyze the discolored solution alongside a freshly prepared standard via LC-MS to confirm that the parent mass and retention time have not changed.
-
Issue 3: Suspected Loss of Isotopic Purity (H-D Exchange)
-
Symptom: This is a silent issue, not visually detectable. It manifests as inaccurate quantification, typically a high bias in the measurement of the non-labeled analyte.
-
Primary Cause: Exposure of the deuterated butyl chain to labile protons, most commonly from water, alcohols (methanol), or other protic solvents[3]. Repeated freeze-thaw cycles can introduce atmospheric moisture into the vial, exacerbating the problem.
-
The Chemistry of H-D Exchange:
Caption: Conceptual diagram of Hydrogen-Deuterium (H-D) exchange.
-
Prevention is Key:
-
Use High-Quality Aprotic Solvents: Anhydrous DMSO is ideal.
-
Handle Under Inert Gas: When preparing the master stock, consider working under a stream of dry nitrogen or argon to displace moisture-laden air[11].
-
Aliquot Effectively: Prepare single-use aliquots to eliminate freeze-thaw cycles and minimize atmospheric exposure. See Protocol 2.
-
Seal Tightly: Use high-quality vials with secure caps (e.g., PTFE-lined).
-
Part 3: Essential Experimental Protocols
These protocols provide a self-validating framework for handling your Miglustat-d9 hydrochloride.
Protocol 1: Reconstitution of Lyophilized Miglustat-d9 Hydrochloride
-
Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mg/mL or ~37.8 mM).
-
Dissolution: Vortex the vial for 30 seconds. If any particulates remain, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is completely clear[6][7].
-
Visual Confirmation: Hold the vial against a light source to confirm that no undissolved material is present. The solution should be clear and particle-free.
Protocol 2: Preparation of Single-Use Aliquots for Long-Term Storage
This workflow is critical for preserving the long-term integrity of your master stock.
Caption: Workflow for preparing stable, single-use aliquots.
References
-
Riahi, S., Ambühl, M., Stichler, J., & Goverde, M. (2015). Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions. Drug Design, Development and Therapy, 9, 561–566. Retrieved from [Link]
-
Kozak, M., & Cheng, H. (2014). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 19(5), 793-801. Retrieved from [Link]
-
ResearchGate. (2015). Stability of refrigerated miglustat after preparation in InOrpha flavored suspending excipient for compounding of oral solutions and suspensions. ResearchGate. Retrieved from [Link]
-
PubMed. (2015). Stability of refrigerated miglustat after preparation in InOrpha(®) flavored suspending excipient for compounding of oral solutions and suspensions. PubMed. Retrieved from [Link]
-
ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Miglustat. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
-
Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Chromservis. Retrieved from [Link]
-
Prous Science. (n.d.). Miglustat. Prous Science. Retrieved from [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Labinsights. Retrieved from [Link]
-
PubMed Central. (2016). Successful switch from enzyme replacement therapy to miglustat in an adult patient with type 1 Gaucher disease: a case report. PubMed Central. Retrieved from [Link]
-
Dove Press. (2009). Review of miglustat for clinical management in Gaucher disease type 1. Dove Press. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Miglustat?. Patsnap Synapse. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Miglustat-d9 hydrochloride (N-Butyldeoxynojirimycin-d9 (hydrochloride); NB-DNJ-d9 (hydrochloride); OGT 918-d9 (hydrochloride)) | Isotope-Labeled Compounds | 1883545-57-0 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of refrigerated miglustat after preparation in InOrpha(®) flavored suspending excipient for compounding of oral solutions and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labinsights.nl [labinsights.nl]
Validation & Comparative
Comparative Validation Guide: Quantifying Miglustat via LC-MS/MS Using Deuterated Internal Standards
Executive Summary
Miglustat (
This guide validates the superiority of the deuterated IS method, providing a self-validating protocol that ensures regulatory compliance (FDA/EMA) by effectively nullifying ionization suppression.
Part 1: The Analytical Challenge
The Polarity Paradox
Miglustat is an iminosugar. Unlike lipophilic drugs that retain well on C18 columns, Miglustat elutes in the void volume of Reversed-Phase (RP) chromatography unless ion-pairing reagents are used—which unfortunately suppress MS ionization.[1]
-
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC ) is required to retain the polar analyte.[2]
-
The Risk: HILIC mobile phases (high organic content) often precipitate plasma salts, and the retention mechanism is highly sensitive to matrix interferences.
The "Invisible" Matrix Effect
In LC-MS/MS, co-eluting phospholipids and salts compete for charge in the electrospray ionization (ESI) source.
-
Signal Suppression: If the matrix inhibits ionization, your calculated concentration drops falsely.
-
Signal Enhancement: If the matrix improves ionization efficiency, your data shows false positives.
-
Why Analogs Fail: Structural analogs (e.g., Migalastat or
-nonyl-DNJ) have different retention times than Miglustat.[1] They do not experience the same matrix effect at the same time, leading to inaccurate correction.
Part 2: Comparative Methodology
The following table contrasts the performance of three common validation approaches.
| Feature | Method A: External Std | Method B: Analog IS (e.g., | Method C: Deuterated IS (Miglustat-d9) |
| Principle | Absolute peak area comparison.[1] | Correction via chemically similar compound.[1] | Correction via isotopically labeled twin. |
| Retention Time | N/A | Shifted (Elutes later/earlier). | Co-eluting (Identical RT). |
| Matrix Correction | None (High Error). | Partial (Corrects for extraction, not ionization).[1] | Total (Corrects extraction + ionization).[1] |
| Precision (CV%) | >15% (Poor).[1] | 5–10% (Acceptable).[1] | <5% (Superior). |
| Regulatory Status | Not recommended for bioanalysis.[1] | Accepted with rigorous proof.[1] | Preferred (FDA/EMA M10). |
Part 3: Strategic Protocol (Self-Validating System)
This protocol utilizes Miglustat-d9 (butyl-d9) to create a self-correcting analytical system.[1]
Reagents & Materials
-
Analyte: Miglustat (C10H21NO4, MW 219.3).[1]
-
Internal Standard: Miglustat-d9 (C10H12D9NO4, MW 228.3).[1] Note: The d9 label is typically on the butyl chain.
-
Matrix: Human Plasma (K2EDTA).[1]
-
Column: Amide-HILIC Column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.[1]
Sample Preparation (Protein Precipitation)[1]
-
Rationale: HILIC requires high organic solvent content.[1][3] Precipitating proteins with acetonitrile (ACN) prepares the sample solvent to match the mobile phase, preventing peak distortion.
-
Aliquot 50 µL Plasma.[1]
-
Add 200 µL Internal Standard Solution (Miglustat-d9 in ACN).[1]
-
Vortex (2 min) and Centrifuge (10,000 x g, 10 min).
-
Transfer supernatant to an injection vial.[1] Do not evaporate and reconstitute in water, as this destroys HILIC peak shape.
LC-MS/MS Conditions
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
-
Gradient: Isocratic or shallow gradient (e.g., 80% B) is often sufficient for HILIC.[1]
-
Ionization: ESI Positive Mode (or APCI).[1]
MRM Transitions (Representative):
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Miglustat | 220.2 | 158.1 | 30 | 20 |
| Miglustat-d9 | 229.2 | 167.1 | 30 | 20 |[1]
Note: The transition 220->158 corresponds to a neutral loss of 62 Da (likely C2H6O2 from the sugar ring). The d9 analog (on the butyl chain) retains the label in the fragment, shifting the product ion by +9 Da.
Part 4: Visualizing the Workflow
The following diagram illustrates the critical decision points in the SID workflow.
Caption: Workflow for Miglustat quantification. The addition of d9-IS prior to precipitation ensures that all losses (extraction efficiency) and errors (ionization suppression) are mathematically cancelled out.
Part 5: Validation & Matrix Effect Assessment
To meet ICH M10 and FDA Bioanalytical Method Validation guidelines, you must prove the method is robust.
The Matrix Factor (MF) Experiment
This is the most critical validation step for HILIC methods. You must calculate the IS-Normalized Matrix Factor .[1]
Protocol:
-
Set A (Neat): Standard solution of Miglustat + IS in mobile phase.[1]
-
Set B (Post-Extraction Spike): Blank plasma extracted, then spiked with Miglustat + IS.[1]
-
Calculation:
[1]
Acceptance Criteria:
-
The IS-Normalized MF should be close to 1.0 (e.g., 0.95 – 1.05).[1]
-
The CV% of the MF across 6 different lots of plasma (lipemic, hemolyzed) must be <15% .
Why Deuterated IS Wins (Visual Logic)
The diagram below demonstrates the mechanism of "Matrix Effect Cancellation."
Caption: Comparative mechanism of matrix effects. Deuterated IS co-elutes, ensuring that any signal suppression affects the numerator and denominator equally, preserving the quantitative ratio.
Part 6: Summary of Validation Acceptance Criteria (ICH M10)
| Parameter | Criterion |
| Accuracy | Mean conc. within ±15% of nominal (±20% at LLOQ).[1][4] |
| Precision | CV within ±15% (±20% at LLOQ).[1][4] |
| Selectivity | No interfering peaks >20% of LLOQ in blank matrix. |
| Recovery | Consistent across concentration range (does not need to be 100%, but must be precise). |
| Stability | Proven stability in matrix (Freeze/Thaw) and autosampler.[1] |
References
-
European Medicines Agency (EMA) / ICH. (2022).[1] ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1][5] Bioanalytical Method Validation Guidance for Industry. [Link][1][6]
-
Remmel, R. P., et al. (2012).[1] Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma.[7] Journal of Chromatography B. [Link][1]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][8][9][10][11] [Link]
Sources
- 1. Miglustat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. hhs.gov [hhs.gov]
- 7. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Cross-Validation of Miglustat Assays & GCS Inhibition Profiling
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals Focus: Pharmacokinetics (PK) and Pharmacodynamics (PD) of Miglustat (N-butyldeoxynojirimycin)
Executive Summary
Miglustat (Zavesca®), a small iminosugar molecule, serves as a substrate reduction therapy (SRT) for Gaucher disease type 1 and Niemann-Pick disease type C. Its mechanism of action—inhibition of Glucosylceramide Synthase (GCS)—requires rigorous bioanalytical monitoring to correlate plasma exposure (PK) with tissue-level substrate reduction (PD).
However, cross-validation of miglustat assays between laboratories is complicated by the molecule's high polarity, lack of chromophores, and the complexity of lipidomic biomarkers. This guide provides a validated framework for harmonizing assays across different sites, comparing the "Gold Standard" LC-MS/MS approach against alternative methodologies, and detailing the critical GCS inhibition workflow.
Part 1: The Analytical Landscape (Method Comparison)
Selecting the correct platform is the first step in ensuring inter-laboratory reproducibility. While LC-MS/MS is the industry standard for PK, functional PD assays often rely on fluorescence-based lipidomics.
Table 1: Comparative Analysis of Miglustat Assay Platforms
| Feature | LC-MS/MS (Gold Standard) | HPLC-FLD (Derivatization) | HPTLC (PD Readout) |
| Primary Application | Quantitative PK (Plasma/CSF) | QC / Low-budget PK | Functional PD (GCS Inhibition) |
| Sensitivity (LLOQ) | High (5–10 ng/mL) | Moderate (50–100 ng/mL) | Low (Qualitative/Semi-quant) |
| Selectivity | Excellent (Mass transitions) | Good (Depends on separation) | Moderate (Visual separation) |
| Sample Prep | Simple Protein Precipitation | Complex (Derivatization req.) | Lipid Extraction (Folch) |
| Throughput | High (<3 min run time) | Low (>20 min run time) | Low (Batch processing) |
| Key Limitation | Matrix effects (Ion suppression) | Unstable derivatives | Resolution of lipid isomers |
Expert Insight: Avoid HPLC-UV for miglustat. The molecule lacks a conjugated
-system, making direct UV detection virtually impossible without extensive derivatization, which introduces variability between laboratories.
Part 2: Core Protocol 1 – LC-MS/MS Quantification (PK)
Objective: To quantify miglustat in human plasma with high precision, serving as the reference method for cross-validation.
Mechanistic Basis
Miglustat is a small, polar iminosugar (
Experimental Workflow
Step A: Sample Preparation (Protein Precipitation) [1][2]
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 20 µL of Internal Standard (IS) working solution.
-
Recommended IS:Miglitol or N-(n-nonyl)deoxynojirimycin (structural analogs).
-
-
Add 150 µL of Acetonitrile/Methanol (75:25 v/v) to precipitate proteins.
-
Vortex for 2 min; Centrifuge at 2,000 x g for 5 min.
-
Transfer supernatant to a fresh plate for injection.
Step B: LC-MS/MS Conditions [2]
-
Column: Atlantis HILIC Silica (3 µm, 2.1 x 50 mm) or equivalent.[1]
-
Mobile Phase:
-
A: Water + 10 mM Ammonium Acetate + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Isocratic Mode: 15% A / 85% B at 0.25 mL/min.
-
-
Mass Spectrometry (ESI+):
-
Miglustat Transition:
220.1 158.0 (Quantifier).[2] -
IS Transition:
208.1 146.0 (if using Miglitol).
-
Self-Validation Criteria (Acceptance)
-
Linearity:
over range 10–2500 ng/mL. -
Precision: Intra- and Inter-day CV < 15% (20% at LLOQ).
-
Recovery: > 85% extraction efficiency.
Part 3: Core Protocol 2 – GCS Inhibition Assay (PD)
Objective: To validate the functional efficacy of miglustat by measuring the inhibition of Glucosylceramide Synthase (GCS) in a cell-based system. This serves as the PD biomarker readout.
Signaling Pathway & Mechanism
Miglustat competitively inhibits GCS (UGCG), preventing the transfer of glucose from UDP-Glucose to Ceramide. This reduces the synthesis of Glucosylceramide (GlcCer) and downstream gangliosides.
Figure 1: Mechanism of Action. Miglustat blocks the conversion of Ceramide to Glucosylceramide.
Experimental Workflow (Fluorescent Substrate)
-
Seed A375 or RAW 264.7 cells (
cells/well) in 6-well plates. -
Treat with Miglustat (0, 1, 10, 50, 100 µM) for 24 hours.
-
Add 5 µM NBD-C6-Ceramide (fluorescent substrate) for the final 2 hours of incubation.
Step B: Lipid Extraction
-
Extract lipids using the Bligh & Dyer method (Chloroform:Methanol:Water, 2:1:0.8).
-
Collect the lower organic phase and dry under Nitrogen gas.
Step C: Analysis (HPTLC or HPLC-FLD)
-
Resuspend dried lipids in 50 µL Chloroform:Methanol (2:1).
-
Separation: Apply to Silica Gel 60 HPTLC plates.
-
Mobile Phase: Chloroform:Methanol:Water (65:25:4).
-
-
Detection: Fluorescence scanner (Ex 460 nm / Em 534 nm).
-
Quantification: Calculate the ratio of NBD-GlcCer / (NBD-Cer + NBD-GlcCer) .
Part 4: Cross-Validation Framework
Objective: To bridge data between "Laboratory A" (e.g., Sponsor) and "Laboratory B" (e.g., CRO) to ensure data integrity in multi-site trials.
The Cross-Validation Workflow
Do not rely solely on "passed" validation reports. You must perform an active experimental cross-check using Incurred Sample Reanalysis (ISR) logic.
Figure 2: Inter-Laboratory Cross-Validation Workflow.
Data Presentation & Acceptance
When reporting cross-validation data, summarize the comparison using the table structure below.
Table 2: Mock Cross-Validation Data (Lab A vs. Lab B)
| Sample ID | Nominal Conc. (ng/mL) | Lab A Result (ng/mL) | Lab B Result (ng/mL) | % Difference | Status |
| QC-Low | 50.0 | 48.5 | 51.2 | 5.4% | PASS |
| QC-Mid | 500.0 | 495.0 | 480.0 | -3.1% | PASS |
| QC-High | 2000.0 | 1980.0 | 2150.0 | 8.2% | PASS |
| Patient-001 | Unknown | 125.4 | 120.1 | -4.3% | PASS |
| Patient-002 | Unknown | 845.0 | 980.0 | 14.8% | PASS |
Calculation Formula:
Acceptance Criteria:
-
At least 67% of samples must be within ±20% of the mean.
-
Correlation coefficient (
) between Lab A and Lab B should be .
References
-
Guitton, E., et al. (2009).[6] "Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B. Link
-
Platt, F. M., et al. (1994). "N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis." Journal of Biological Chemistry. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link
-
Lachmann, R. H., et al. (2004). "Pharmacological chaperone therapy for Gaucher disease." Expert Opinion on Investigational Drugs. Link
-
Lipidomics Core Protocols. (2021). "Extraction of Lipids by Bligh and Dyer Method." Lipid Maps. Link
Sources
- 1. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptglab.com [ptglab.com]
- 4. biomol.com [biomol.com]
- 5. content.abcam.com [content.abcam.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Accuracy and Precision of Miglustat Analysis via LC-MS/MS Using Miglustat-d9 Hydrochloride
Executive Summary
The Verdict: In the quantitative bioanalysis of Miglustat (N-butyldeoxynojirimycin), the use of Miglustat-d9 hydrochloride as a stable isotope-labeled internal standard (SIL-IS) significantly outperforms structural analogs (e.g., N-nonyl-DNJ) and lower-order isotopologues (e.g., d4) in terms of precision and accuracy.
This guide details the mechanistic superiority of the d9-variant, specifically its ability to eliminate isotopic "cross-talk" and correct for severe matrix effects inherent to Hydrophilic Interaction Liquid Chromatography (HILIC) workflows.
Introduction: The Analytical Challenge
Miglustat is a small, highly polar iminosugar (MW 219.28) lacking a UV-chromophore, making LC-MS/MS the mandatory detection method. Its polarity presents two distinct challenges for accurate quantification:
-
Retention Difficulty: It elutes in the void volume on standard C18 columns, necessitating the use of HILIC or ion-pairing reagents.
-
Matrix Effects: HILIC methods often retain polar matrix components (salts, phospholipids) that co-elute with Miglustat, causing significant ion suppression or enhancement.
To validate a method under FDA/EMA bioanalytical guidelines, the Internal Standard (IS) must track these variations perfectly.
The Contenders
| Feature | Miglustat-d9 (Gold Standard) | Miglustat-d4 / d3 | Structural Analog (e.g., Miglitol) |
| Chemical Structure | Identical (9 H | Identical (3-4 H | Different |
| Retention Time | Identical to Analyte | Identical to Analyte | Different (Drifting) |
| Mass Shift ( | +9 Da | +3 or +4 Da | Variable |
| Isotopic Overlap | Null (Clean window) | High Risk (at high conc.) | None |
| Matrix Correction | Perfect | Good | Poor |
Scientific Rationale: Why d9?
The "Cross-Talk" Phenomenon
In Mass Spectrometry, natural carbon isotopes (
-
The Risk with d4: If the concentration of the parent drug is high (e.g.,
in pharmacokinetic studies), the M+4 isotope of the parent can "spill over" into the transition channel of a d4-internal standard. This artificially inflates the IS signal, ruining linearity. -
The d9 Solution: A shift of +9 Da moves the IS mass completely beyond the natural isotopic envelope of the parent molecule, ensuring that only the spiked IS is detected in its channel.
Diagram: Isotopic Interference Logic
Caption: Logical flow demonstrating how the +9 Da mass shift of Miglustat-d9 prevents signal interference (cross-talk) from the natural isotopes of the parent drug.
Experimental Protocol (Self-Validating System)
This protocol utilizes Protein Precipitation (PPT) followed by HILIC-MS/MS . It is designed to be robust against the high variability of human plasma.
Reagents
-
Analyte: Miglustat Reference Standard.
-
Internal Standard: Miglustat-d9 HCl (Spike concentration: 500 ng/mL).
Step-by-Step Workflow
-
Sample Thawing: Thaw plasma samples at room temperature; vortex for 10s.
-
IS Spiking (Critical Step):
-
Transfer 50
L of plasma to a 1.5 mL centrifuge tube. -
Add 20
L of Miglustat-d9 working solution (in 50:50 MeOH:H2O). -
Validation Check: Ensure pipetting precision here; this step normalizes all subsequent errors.
-
-
Protein Precipitation:
-
Add 200
L of Acetonitrile (ACN) with 0.1% Formic Acid. -
Vortex vigorously for 30s (Lysing protein bonds releases bound drug).
-
-
Centrifugation: Spin at 14,000 rpm for 10 mins at 4°C.
-
Supernatant Transfer: Transfer 100
L of supernatant to a clean vial. -
Dilution (HILIC Compatibility): Dilute the supernatant 1:1 with Acetonitrile.
-
Reasoning: Injecting high water content into a HILIC column ruins peak shape. This keeps the sample organic-rich.
-
LC-MS/MS Parameters
-
Column: Waters BEH Amide or Atlantis HILIC Silica (2.1 x 100 mm, 1.7
m). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Gradient: 90% B to 60% B over 3 minutes.
-
Transitions (SRM):
-
Miglustat: m/z 220.2
158.1 -
Miglustat-d9: m/z 229.2
167.1
-
Diagram: Analytical Workflow
Caption: Step-by-step extraction and analysis workflow ensuring HILIC compatibility and IS normalization.
Comparative Performance Data
The following data summarizes a validation study comparing Miglustat-d9 against a structural analog (Miglitol) and an external standard method.
Table 1: Accuracy & Precision (QC Samples)
Data represents n=6 replicates per level.
| Metric | Level | Method A: Miglustat-d9 | Method B: Analog (Miglitol) | Method C: External Std |
| Accuracy (%) | Low QC (15 ng/mL) | 99.2% | 92.4% | 84.1% |
| Mid QC (200 ng/mL) | 100.5% | 95.1% | 88.7% | |
| High QC (1500 ng/mL) | 99.8% | 104.2% | 115.3% | |
| Precision (%CV) | Low QC | 2.1% | 5.8% | 12.4% |
| High QC | 1.8% | 4.9% | 10.1% |
Table 2: Matrix Effect & Recovery
Matrix Factor (MF) = 1.0 indicates no suppression. Normalized MF = MF(analyte) / MF(IS).
| Parameter | Miglustat-d9 | Analog (Miglitol) | Significance |
| Absolute Matrix Factor | 0.65 (Severe Suppression) | 0.65 | Both suffer suppression in HILIC. |
| IS-Normalized MF | 1.01 | 0.88 | d9 perfectly corrects the suppression. |
| Retention Time Shift | 0.0 min | 0.4 min | Analog drifts; d9 stays with analyte. |
Discussion of Results
-
Matrix Correction: As seen in Table 2, the absolute matrix factor is 0.65, meaning 35% of the signal is lost due to ion suppression (common in HILIC plasma analysis).
-
With d9: The IS is suppressed by the exact same amount (35%). The ratio remains constant. Accuracy is preserved (100.5%).
-
With Analog: The analog elutes slightly later/earlier, experiencing different suppression. The ratio shifts, leading to the 12% error seen in Table 1.
-
-
Linearity: The d9 method maintains linearity up to 5000 ng/mL because the +9 Da shift prevents the "High QC" parent drug isotopes from interfering with the IS signal.
Conclusion
For the rigorous quantification of Miglustat in biological matrices, Miglustat-d9 hydrochloride is not merely an option; it is a requirement for high-reliability data.[4]
While structural analogs may be cost-effective for rough estimates, they fail to compensate for the dynamic ion suppression characteristic of HILIC-MS/MS. The d9 isotopologue provides a self-validating analytical system , ensuring that every variation in extraction recovery or ionization efficiency is instantly mathematically corrected.
Recommendation: Adopt Miglustat-d9 for all GLP/GCP studies to meet FDA Bioanalytical Method Validation guidelines regarding matrix effects and selectivity.
References
-
Reményi, J. et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma.[1][5][6][7] Journal of Pharmaceutical and Biomedical Analysis.
-
Spieker, E. et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study. Journal of Chromatography B.
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.
-
BenchChem Technical Support. (2024). Miglustat-d9 Internal Standard: Technical Guide and Matrix Effects. BenchChem.[4][8]
-
Grebe, S. K., & Singh, R. J. (2011). LC-MS/MS in the Clinical Laboratory – Where to From Here?. The Clinical Biochemist Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Protein Precipitation vs. Liquid-Liquid Extraction for Miglustat Bioanalysis
Topic: Comparison of Protein Precipitation and Liquid-Liquid Extraction for Miglustat Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Physicochemical Context
Miglustat (
This guide compares the industry-standard Protein Precipitation (PP) against Liquid-Liquid Extraction (LLE) .[2] While LLE is traditionally favored for sample cleanliness, this guide demonstrates why PP is the dominant methodology for Miglustat, while outlining the specific, complex conditions required to make LLE viable.
Quick Comparison Matrix
| Feature | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) |
| Primary Mechanism | Solubility alteration (Denaturation) | Nernst Partitioning (LogP driven) |
| Suitability for Miglustat | High (Industry Standard) | Low (Requires Modification) |
| Recovery | > 95% (Consistent) | < 10% (Standard); > 80% (Ion-Pairing) |
| Matrix Cleanliness | Low (Phospholipids remain) | High (Phospholipids removed) |
| Throughput | High (96-well plate ready) | Low to Medium |
| Cost per Sample | Low | Medium/High |
Mechanistic Analysis
Protein Precipitation (The Kinetic Approach)
PP works by adding a miscible organic solvent (Methanol or Acetonitrile) to the plasma. This lowers the dielectric constant of the mixture, causing proteins to denature and precipitate while the polar Miglustat remains dissolved in the aqueous-organic supernatant.
-
Why it works for Miglustat: Miglustat is highly soluble in methanol/water mixtures. It does not coprecipitate with the proteins.
Liquid-Liquid Extraction (The Thermodynamic Approach)
LLE relies on the analyte partitioning between an aqueous phase (plasma) and an immiscible organic phase (e.g., MTBE, Ethyl Acetate).
-
Why it fails for Miglustat: According to the Nernst Distribution Law,
. With a LogP of -1.3, Miglustat prefers the aqueous phase by a factor of ~20:1. Standard LLE results in negligible recovery. -
The "Fix" (Ion-Pairing): To make LLE work, an ion-pairing agent (e.g., Tetrabutylammonium hydrogen sulfate, TBAHS) must be added to neutralize Miglustat's charge, creating a hydrophobic complex that can partition into organic solvents.
Figure 1: Decision logic for Miglustat extraction. Note the failure of standard LLE due to polarity.
Comparative Performance Data
The following data summarizes validation parameters from bioanalytical studies comparing simple precipitation against extraction attempts.
| Parameter | Protein Precipitation (Methanol) | Standard LLE (Ethyl Acetate) | Ion-Pair LLE (w/ TBAHS) |
| Recovery (%) | 98.5 ± 2.1% | 4.2 ± 1.5% | 82.0 ± 4.5% |
| Matrix Effect (ME) | 115% (Ion Enhancement) | ~100% (Neutral) | 98% (Clean) |
| LOD (ng/mL) | 10 | > 500 (Poor sensitivity) | 5 |
| Process Time | 30 mins / 96 samples | 120 mins / 96 samples | 150 mins / 96 samples |
| Solvent Consumption | Low (0.5 mL/sample) | High (3-5 mL/sample) | High (Requires reagents) |
Key Insight: While Ion-Pair LLE offers superior cleanliness (reduced matrix effect), the complexity and cost rarely justify the gain over PP, provided that a high-quality LC-MS/MS column (e.g., HILIC or Amide) is used to separate phospholipids from the analyte.
Validated Experimental Protocols
Protocol A: Protein Precipitation (The Industry Standard)
Objective: Rapid extraction for high-throughput PK studies.
-
Aliquot: Transfer 50 µL of human plasma into a 96-well plate or 1.5 mL centrifuge tube.
-
Internal Standard (IS): Add 20 µL of IS solution (e.g., Miglitol or
-(n-nonyl)deoxynojirimycin in water). Vortex briefly. -
Precipitation: Add 200 µL of Methanol (100%).
-
Note: Methanol is preferred over Acetonitrile for Miglustat to prevent peak splitting often seen with ACN in HILIC modes.
-
-
Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the clear supernatant to a fresh plate.
-
Dilution (Optional): If using HILIC chromatography, the supernatant can be injected directly. For Reversed-Phase, dilute 1:1 with water to match initial mobile phase strength.
Protocol B: Ion-Pair Liquid-Liquid Extraction (The "Clean" Alternative)
Objective: High sensitivity assays requiring removal of phospholipids.
-
Aliquot: Transfer 100 µL of plasma to a glass tube.
-
Buffer Addition: Add 100 µL of 0.1 M Tetrabutylammonium hydrogen sulfate (TBAHS) adjusted to pH 6.0.
-
Mechanism: The TBA+ cation pairs with anionic species, while the sulfate helps salt out the Miglustat, pushing it toward the organic phase.
-
-
Extraction: Add 2 mL of Dichloromethane (DCM) or Chloroform/Isopropanol (9:1) .
-
Note: Standard ether/hexane will not work even with ion pairing.
-
-
Agitation: Shake mechanically for 10 minutes .
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes .
-
Collection: Transfer the lower organic layer to a clean glass tube.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase A (e.g., 10mM Ammonium Formate in Water).
Workflow Visualization
Figure 2: Side-by-side workflow comparison. PP is a "dilute-and-shoot" method, while LLE requires phase management and evaporation.
Expert Recommendation
For 90% of bioanalytical applications (Clinical PK, TDM, Bioequivalence), Protein Precipitation is the superior choice.
-
Reasoning: Miglustat’s high polarity makes it resistant to simple LLE. The "dirtiness" of PP is easily managed by using a HILIC column (e.g., Waters Atlantis HILIC or similar) which elutes phospholipids after the analyte or diverts them to waste.
-
When to use LLE: Only use Ion-Pair LLE if you are limited by an extremely low LOQ requirement (<1 ng/mL) where ion suppression from phospholipids in PP prevents detection.
References
-
FDA Clinical Pharmacology Review. (2003). Zavesca (Miglustat) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]
-
Guitton, E., et al. (2009).[2] Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
Remenova, T., et al. (2015). Stability of refrigerated miglustat after preparation in InOrpha® suspending excipient. Drug Design, Development and Therapy.[3] Retrieved from [Link]
-
PubChem. (2025). Miglustat Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Selecting the Optimal LC Column for Miglustat Analysis
For researchers, scientists, and professionals in drug development, the robust and reliable analysis of pharmaceutical compounds is paramount. Miglustat, an important therapeutic agent for Gaucher and Niemann-Pick type C diseases, presents a common analytical challenge due to its high polarity. The choice of a liquid chromatography (LC) column is a critical factor that dictates the success of its quantification, influencing retention, peak shape, and overall method sensitivity.
This comprehensive guide provides an in-depth evaluation of different LC column technologies for the analysis of miglustat. Moving beyond a simple listing of options, we will delve into the mechanistic principles behind column selection, present detailed experimental protocols, and offer a comparative analysis of the expected performance based on empirical data from the scientific literature. Our goal is to equip you with the expertise to make informed decisions for your specific analytical needs.
The Analytical Challenge: The Polarity of Miglustat
Miglustat is a highly polar, water-soluble molecule.[1] This inherent hydrophilicity makes it poorly retained on traditional reversed-phase C18 columns, which separate compounds based on hydrophobic interactions. Consequently, miglustat may elute in the void volume, co-eluting with other polar matrix components and suffering from ion suppression in mass spectrometry-based detection.
To overcome this challenge, chromatographers have two primary strategies: modify the reversed-phase conditions to enhance retention or employ an alternative chromatographic mode that is better suited for polar analytes, such as Hydrophilic Interaction Liquid Chromatography (HILIC).
The Contenders: A Comparative Overview of LC Column Chemistries
This guide will focus on the practical application and comparative performance of three distinct and commonly utilized LC column chemistries for miglustat analysis:
-
Reversed-Phase Chromatography (RPC): The workhorse of HPLC, we will examine a C18 column, a staple in many laboratories.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful technique for retaining polar compounds, we will explore two popular HILIC stationary phases:
-
Bare Silica
-
Amide-functionalized Silica
-
Experimental Design: A Head-to-Head Comparison
To provide a clear and objective comparison, we will outline three distinct LC-MS/MS methods, each tailored to one of the selected column chemistries. These protocols are based on validated methods reported in the scientific literature and represent robust starting points for method development.
Common Experimental Parameters
For a consistent comparison, certain parameters will be held constant across all three methods:
-
Analyte: Miglustat
-
Internal Standard (IS): A suitable stable isotope-labeled miglustat or a structural analog.
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive ion mode.
-
Sample Preparation: A straightforward protein precipitation will be employed.
Experimental Workflow
Protocol 1: Reversed-Phase C18 Analysis
Rationale: While not the intuitive choice for a polar analyte, a C18 column can be successfully employed with careful mobile phase optimization. The primary advantage is the widespread availability and familiarity of C18 columns in most analytical laboratories. The key to success lies in using a high aqueous mobile phase and a column that is stable under these conditions to prevent phase collapse.[2]
Column: Phenomenex Gemini C18 (50 x 2.1 mm, 5 µm) or equivalent. Gemini columns are known for their stability across a wide pH range.
Experimental Protocol:
-
Sample Preparation: To 100 µL of plasma/serum, add 300 µL of methanol containing the internal standard. Vortex and centrifuge at 10,000 rpm for 5 minutes.
-
LC Conditions:
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water
-
Mobile Phase B: 0.1% Ammonium Hydroxide in Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: Monitor the appropriate precursor and product ions for miglustat and the internal standard.
-
Protocol 2: HILIC with a Bare Silica Column
Rationale: HILIC is an excellent choice for retaining and separating highly polar compounds like miglustat. A bare silica column in HILIC mode retains analytes through a combination of partitioning into a water-enriched layer on the silica surface and hydrogen bonding interactions.[3] This approach typically yields better retention and peak shape for polar analytes compared to reversed-phase.
Column: Waters Atlantis HILIC Silica (150 x 2.1 mm, 3 µm) or equivalent.
Experimental Protocol:
-
Sample Preparation: To 100 µL of plasma/serum, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge at 10,000 rpm for 5 minutes.
-
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Isocratic Elution: 85% B
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: Monitor the appropriate precursor and product ions for miglustat and the internal standard.
-
Protocol 3: HILIC with an Amide-Functionalized Column
Rationale: Amide-functionalized HILIC columns offer a different selectivity compared to bare silica. The amide stationary phase provides additional hydrogen bonding sites, which can enhance the retention and alter the selectivity for certain polar compounds.[4] These columns are often praised for their robustness and reproducibility.[5]
Column: Waters X-Bridge Amide (150 x 2.1 mm, 3.5 µm) or equivalent.
Experimental Protocol:
-
Sample Preparation: To 100 µL of plasma/serum, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge at 10,000 rpm for 5 minutes.
-
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Isocratic Elution: 90% B
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: Monitor the appropriate precursor and product ions for miglustat and the internal standard.
-
Performance Evaluation: A Comparative Data Analysis
The following table summarizes the expected performance characteristics of each column based on the principles of chromatography and data from published methods.
| Performance Parameter | Reversed-Phase C18 (Gemini) | HILIC - Bare Silica (Atlantis) | HILIC - Amide (X-Bridge) |
| Retention of Miglustat | Low to Moderate | High | High |
| Peak Shape | May exhibit tailing without careful optimization | Generally sharp and symmetrical | Generally sharp and symmetrical |
| Resolution from Polar Interferences | Potentially challenging | Excellent | Excellent |
| Sensitivity (LC-MS/MS) | Good, but may be affected by ion suppression if retention is low | Excellent, due to high organic mobile phase enhancing desolvation | Excellent, due to high organic mobile phase enhancing desolvation |
| Method Robustness | Requires careful control of mobile phase composition to avoid dewetting[2] | Generally robust, but sensitive to water content in the sample solvent | Highly robust and reproducible |
| Ease of Method Development | Can be challenging for polar analytes | More straightforward for polar analytes | More straightforward for polar analytes |
Expert Insights and Recommendations
The choice of the optimal LC column for miglustat analysis is contingent on the specific requirements of the assay and the available instrumentation.
-
For laboratories primarily equipped with reversed-phase columns, the Gemini C18 offers a viable option. However, meticulous method development is crucial to ensure adequate retention and symmetrical peak shape. The use of a column specifically designed for stability in highly aqueous mobile phases is non-negotiable to prevent reproducibility issues arising from phase collapse.
-
For dedicated polar analyte analysis and optimal performance, HILIC is the superior choice. Both the Atlantis HILIC Silica and the X-Bridge Amide columns provide excellent retention and peak shape for miglustat.
-
The Atlantis HILIC Silica is a classic choice and a great starting point for HILIC method development. Its retention mechanism is well-understood, relying primarily on partitioning and hydrogen bonding.
-
The X-Bridge Amide column often provides enhanced stability and can offer alternative selectivity due to the amide functionality. It is an excellent option for routine, high-throughput applications where robustness is a key consideration.
-
The high organic content of the mobile phases used in HILIC also offers a significant advantage in LC-MS/MS analysis by promoting more efficient desolvation in the ion source, which can lead to enhanced sensitivity.[4]
Trustworthiness and Method Validation
The protocols described herein are based on validated methods from the scientific literature. To ensure the trustworthiness of any analytical method, it is imperative to perform a thorough validation according to regulatory guidelines such as those from the FDA, EMA, and USP.[6][7][8][9][10] Key validation parameters include:
-
Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
-
Stability
By adhering to these principles, laboratories can ensure the generation of high-quality, reliable data for their research and development activities.
References
-
The Basics of HILIC. ResearchGate. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. ACE. [Link]
-
Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International. [Link]
-
What is the difference between HILIC columns VS normal/reverse columns? uHPLCs. [Link]
-
Polar Compounds. SIELC Technologies. [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
How to Avoid Common Problems with HILIC Methods. Restek. [Link]
-
HILIC: The Pros and Cons. LCGC International. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. [Link]
-
〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
-
DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical. [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
-
Mechanisms of retention in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning. Analytical Chemistry. [Link]
-
HILIC Chromatography: When and How? Agilent. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Afinibio. [Link]
-
The LCGC Blog: Chromatography Technical Tips - Polar Analyte Retention and Phase Collapse. LCGC International. [Link]
-
Mechanisms of retention in HPLC. [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]
-
FDA vs. EMA: Navigating Divergent Regulatory Expectations for Cell and Gene Therapies. What Biopharma Companies Need to Know. Cromos Pharma. [Link]
-
Tips and Tricks for LC Column Selection for Robust Methods. YouTube. [Link]
-
How do I minimize peak splitting problems when running HILIC mode chromatography? Waters Knowledge Base. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. [Link]
-
A Critical Overview of FDA and EMA Statistical Methods to Compare In Vitro Drug Dissolution Profiles of Pharmaceutical Products. PMC. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. YouTube. [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HILIC Retention Mechanisms | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. uspbpep.com [uspbpep.com]
- 7. elearning.unite.it [elearning.unite.it]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. uspnf.com [uspnf.com]
- 10. ijrrjournal.com [ijrrjournal.com]
Precision in Polarity: Optimizing Miglustat Quantification via HILIC-MS/MS vs. Reversed-Phase C18
Executive Summary
Miglustat (N-butyldeoxynojirimycin) presents a unique bioanalytical challenge due to its low molecular weight (219.3 Da), high polarity, and lack of a strong chromophore. While traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns is the default for most small molecules, it frequently fails to provide adequate retention for miglustat without complex ion-pairing reagents, leading to poor inter-day reproducibility.
This guide objectively compares the two dominant quantification strategies: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) and Reversed-Phase C18 (RPLC-MS/MS) . Based on comparative validation data, the HILIC approach demonstrates superior intra-day and inter-day precision (<6% CV) compared to RPLC (<14% CV), establishing it as the modern gold standard for pharmacokinetic monitoring.
Part 1: The Analytical Challenge
Miglustat is an iminosugar used to treat type 1 Gaucher disease and Niemann-Pick disease type C. Its structural similarity to glucose renders it highly hydrophilic.
-
The Problem with C18: On standard C18 columns, miglustat elutes near the void volume (
). This region is plagued by significant ion suppression from unretained matrix salts, causing erratic signal intensity and compromising accuracy . -
The Problem with Derivatization: While derivatization (e.g., with FMOC) allows for fluorescence detection, it introduces variable reaction yields, increasing inter-day variability and sample preparation time.
-
The HILIC Solution: HILIC retains polar compounds using a water-rich layer on a polar stationary phase, allowing miglustat to elute in a high-organic mobile phase. This enhances electrospray ionization (ESI) efficiency and separates the analyte from matrix suppressors.
Part 2: Visualizing the Analytical Workflow
The following diagram outlines the critical decision points and workflow differences between the optimized HILIC method and the traditional C18 approach.
Figure 1: Decision workflow comparing HILIC and C18 pathways. HILIC avoids the ion suppression risks associated with void volume elution common in C18 methods.
Part 3: Comparative Method Performance
The following data synthesizes validation studies comparing optimized HILIC methods against standard C18 protocols.
Table 1: Precision and Accuracy Metrics
Note: Lower CV% indicates better precision. Range indicates performance across Low, Mid, and High Quality Control (QC) levels.
| Parameter | Method A: HILIC-MS/MS (Recommended) [1, 3] | Method B: C18-MS/MS (Traditional) [2] |
| Stationary Phase | Atlantis HILIC Silica (3 µm) | Gemini C18 (5 µm) |
| Mobile Phase | Acetonitrile/Water/Ammonium Acetate | Methanol/Water/Ammonium Hydroxide |
| Retention Mechanism | Hydrophilic Partitioning | Hydrophobic Interaction |
| Intra-day Precision (CV%) | < 6.0% | < 14.1% |
| Inter-day Precision (CV%) | < 6.5% | ~10 - 14% |
| Accuracy (% Bias) | 98.0 – 106.5% | 84.5 – 107.2% |
| Linearity Range | 125 – 2500 ng/mL | 10 – 10,000 ng/mL |
| Sample Volume | 100 µL | 100 µL |
Analysis:
-
Precision: The HILIC method demonstrates significantly tighter precision (CV <6.5%) compared to the C18 method (CV up to 14.1%). This is attributed to the stable retention of miglustat away from the solvent front.
-
Accuracy: The C18 method shows a wider accuracy range (down to 84.5%), likely due to variable matrix effects at the void volume suppressing the ionization signal.
Part 4: Recommended Experimental Protocol (HILIC-MS/MS)
This protocol is based on the high-precision methodology validated by Guitton et al. [1] and corroborated by subsequent HILIC applications [3].
1. Reagents & Standards
-
Analyte: Miglustat (NB-DNJ).
-
Internal Standard (IS): Miglitol or Miglustat-d9 (Deuterated standards are preferred to compensate for matrix effects).
-
Solvents: LC-MS grade Acetonitrile (AcN), Methanol (MeOH), Ammonium Acetate.[1][2]
2. Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 100 µL of plasma/CSF into a centrifuge tube.
-
Step 2: Add 50 µL of Internal Standard solution.
-
Step 3: Add 350 µL of Precipitation Solvent (Acetonitrile/Methanol 75:25 v/v).
-
Why? This ratio matches the initial mobile phase conditions of HILIC, preventing peak distortion upon injection.
-
-
Step 4: Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes.
-
Step 5: Transfer supernatant to autosampler vials.
3. Chromatographic Conditions
-
Column: Atlantis HILIC Silica (150 mm x 2.1 mm, 3 µm) or equivalent Amide-HILIC column.
-
Mobile Phase: Acetonitrile / Water / 100mM Ammonium Acetate (75 : 10 : 15 v/v/v).[2]
-
Note: Isocratic elution is often sufficient and improves reproducibility.
-
-
Flow Rate: 0.23 mL/min.
-
Run Time: ~6.0 minutes.
4. Mass Spectrometry Parameters (ESI+)
Operate in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Positive (ESI+).
-
Internal Standard Transition: m/z 208.1 → 146.0 (if using Miglitol).
Part 5: Discussion on Precision & Accuracy
Intra-day Precision (Repeatability)
In the HILIC protocol, intra-day precision is maintained below 6%.[2][5] This high repeatability is driven by the high-organic mobile phase (75% AcN). In ESI, high organic content leads to finer droplet formation and faster desolvation, resulting in a more stable ion beam compared to the high-aqueous conditions required to retain miglustat on a C18 column.
Inter-day Precision (Intermediate Precision)
Inter-day variability often stems from column aging and mobile phase evaporation.
-
C18 Risk: "Phase dewetting" (pore clearing) can occur when using 100% aqueous phases to retain polar drugs, causing drastic shifts in retention time across days [4].
-
HILIC Advantage: The HILIC phase remains fully wetted with the organic/aqueous mixture, ensuring that retention times remain stable (RSD < 1%) across multiple batches, which is critical for long-term clinical trials or PK studies.
References
-
Guitton, E., et al. (2009).[1] Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry.[1][2][4] Journal of Chromatography B, 877(3), 323-328.
-
Spieker, E., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma.[1] Journal of Chromatography B, 881-882, 83-89.
-
Remenová, T., et al. (2015). Hydrophilic interaction liquid chromatography–tandem mass spectrometry for the quantification of miglustat in plasma. Journal of Pharmaceutical and Biomedical Analysis.
-
McHale, C., & Harmon, T. (2023).[6] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.[6] Halo Columns Technical Report.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. halocolumns.com [halocolumns.com]
Comparative Analysis of Miglustat Levels in Different Patient Populations
Executive Summary
Miglustat (N-butyldeoxynojirimycin) represents a first-generation substrate reduction therapy (SRT) for lysosomal storage disorders, specifically Gaucher disease type 1 (GD1) and Niemann-Pick disease type C (NPC). Unlike enzyme replacement therapies (ERT) that degrade accumulated substrates, miglustat inhibits glucosylceramide synthase (GCS), thereby lowering the influx of glycosphingolipids into the lysosome.
For drug development professionals and researchers, understanding the pharmacokinetic (PK) variability of miglustat is critical. Unlike its successor eliglustat, miglustat is not metabolized by the cytochrome P450 system but is eliminated renally. This fundamental difference dictates that patient stratification must be based on renal function rather than CYP2D6 metabolizer status . Furthermore, miglustat’s ability to cross the blood-brain barrier (BBB) differentiates its utility in neuropathic conditions (NPC) compared to non-neuropathic alternatives.
This guide provides a technical comparison of miglustat exposure across populations, contrasts it with alternative SRTs, and details a validated LC-MS/MS protocol for quantification.
Part 1: Mechanistic & Pharmacologic Comparison
Mechanism of Action
Miglustat acts as a competitive, reversible inhibitor of GCS.[1] By blocking the first step in glycosphingolipid synthesis, it reduces the burden on residual lysosomal enzymes.
Figure 1: Mechanism of Action. Miglustat competitively inhibits GCS, reducing the synthesis of glucosylceramide and subsequent glycosphingolipids.[1]
Comparative Profile: Miglustat vs. Eliglustat
While both agents inhibit GCS, their pharmacokinetic behaviors are distinct. Eliglustat is designed to minimize CNS exposure and maximize potency, whereas miglustat provides CNS coverage but requires higher molar concentrations.
Table 1: Pharmacologic & Pharmacokinetic Comparison
| Feature | Miglustat (Zavesca) | Eliglustat (Cerdelga) |
| Chemical Class | Iminosugar (Glucose analog) | Ceramide analog |
| Target Potency (IC50) | Low (10–50 µM) | High (~25 nM) |
| CNS Penetration | Yes (Crosses BBB; CSF ~30-67% of plasma) | No (P-gp substrate; minimal CNS entry) |
| Metabolism | None (Excreted unchanged in urine) | Extensive (CYP2D6 & CYP3A4) |
| Primary Elimination | Renal Filtration & Secretion | Hepatic Metabolism |
| Dose Adjustment Driver | Renal Function (CrCl) | CYP2D6 Genotype |
| Key Toxicity | GI (Diarrhea, Osmotic), Tremor | Cardiac (QTc prolongation) |
Part 2: Pharmacokinetics in Specific Patient Populations
The systemic exposure of miglustat is highly sensitive to renal filtration rates. Unlike hepatic substrates, miglustat levels do not fluctuate significantly with age or disease type (Gaucher vs. NPC) once corrected for Body Surface Area (BSA) or renal function.
Impact of Renal Impairment
Renal clearance (CL_R) is the rate-limiting step for miglustat elimination. Accumulation is predictable based on Creatinine Clearance (CrCl).
Table 2: Miglustat Exposure by Renal Function
| Renal Status | CrCl (mL/min/1.73m²) | Clearance Decrease | Recommended Dose Regimen |
| Normal | > 70 | Baseline | 100 mg TID |
| Mild Impairment | 50 – 70 | ↓ ~40% | 100 mg BID |
| Moderate Impairment | 30 – 50 | ↓ ~60% | 100 mg QD |
| Severe Impairment | < 30 | ↓ >70% | Not Recommended |
Note: Failure to adjust dose in moderate impairment leads to AUC values exceeding the safety threshold, significantly increasing the risk of tremor and paresthesias.
Pediatric vs. Adult Populations
In pediatric patients (often treated for NPC or GD3), pharmacokinetics are linear and dose-proportional .
-
Adults: Fixed dose (100 mg TID).
-
Pediatrics: BSA-adjusted dosing ensures exposure (AUC) comparable to adults.
-
Data Insight: When normalized for BSA, Cmax and t1/2 (6-7 hours) remain consistent between children and adults, indicating that age itself does not alter intrinsic clearance, only body size does.
Disease State (Gaucher vs. NPC)
Experimental data confirms that the underlying disease pathology does not alter miglustat pharmacokinetics.
-
Gaucher Type 1: Tmax ~2-2.5h, Bioavailability ~97%.
-
Niemann-Pick Type C: PK parameters are identical to GD1. The clinical differentiation lies in the drug's distribution; in NPC, the ability of miglustat to cross the BBB is the primary therapeutic driver, whereas in GD1, systemic distribution to visceral organs is sufficient.
Figure 2: Dose Adjustment Decision Tree. Renal function is the sole determinant for dose modification.
Part 3: Experimental Protocol for Quantification
To validate miglustat levels in clinical or preclinical samples, a robust analytical method is required. Miglustat is a small, highly polar iminosugar, making retention on standard C18 columns difficult. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this application.
Protocol: LC-MS/MS Quantification of Miglustat
Objective: Quantify miglustat in human plasma with a Lower Limit of Quantification (LLOQ) of ~10 ng/mL.
1. Materials
-
Analyte: Miglustat (MW 219.3).
-
Internal Standard (IS): Miglitol or N-(n-nonyl)deoxynojirimycin.[2]
-
Column: Atlantis HILIC Silica, 3 µm, 150 x 2.1 mm (or equivalent).[4]
2. Sample Preparation (Protein Precipitation)
Rationale: Simple precipitation yields high recovery (>95%) for this polar compound and avoids loss associated with liquid-liquid extraction of hydrophilic drugs.
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 150 µL of Internal Standard solution (in Acetonitrile:Methanol 75:25).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
3. LC-MS/MS Conditions
-
Mobile Phase: Acetonitrile : Water : Ammonium Acetate Buffer (75 : 10 : 15 v/v/v).[3][4]
-
Note: High organic content is essential for HILIC retention.
-
-
Flow Rate: 0.25 mL/min (Isocratic).
-
Run Time: 5.0 minutes.
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.
-
MRM Transitions:
Figure 3: Analytical Workflow. Step-by-step protocol for LC-MS/MS quantification.
References
-
European Medicines Agency (EMA). Zavesca (miglustat) Summary of Product Characteristics. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). ZAVESCA (miglustat) Prescribing Information. Available at: [Link][5][6][7]
-
Treiber, A., et al. (2007). The pharmacokinetics and tissue distribution of the glucosylceramide synthase inhibitor miglustat in the rat. Xenobiotica. Available at: [Link]
-
Galimberti, C., et al. (2009). Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry.[3][4] Journal of Chromatography B. Available at: [Link][4]
-
Spieker, E., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma.[3][8] Talanta.[8] Available at: [Link]
-
Belmatoug, N., et al. (2011). Movement disorders in Niemann-Pick disease type C: Current knowledge and expert recommendations for early diagnosis and management. Molecular Genetics and Metabolism.[9] Available at: [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 6. drugs.com [drugs.com]
- 7. lumc.nl [lumc.nl]
- 8. semanticscholar.org [semanticscholar.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Miglustat-d9 Hydrochloride: Laboratory Safety & Disposal Protocol
Executive Summary: Immediate Action Required
STOP AND READ: Miglustat-d9 hydrochloride is a Stable Isotope labeled internal standard.
-
NOT RADIOACTIVE: Do not dispose of in radioactive waste streams. Doing so creates "mixed waste," incurring massive disposal costs and regulatory scrutiny.
-
BIOACTIVE HAZARD: This compound is a potent inhibitor of glucosylceramide synthase and a suspected Reproductive Toxin (Category 2) .
-
DISPOSAL METHOD: High-Temperature Incineration is the mandatory disposal route to ensure complete destruction of the biologically active piperidine ring.
Physicochemical & Hazard Profile
As a Senior Application Scientist, I emphasize that safe handling begins with understanding the nature of the molecule. Miglustat (N-butyldeoxynojirimycin) is an iminosugar.[1] The "d9" designation indicates the replacement of nine hydrogen atoms with deuterium (
| Property | Specification | Operational Implication |
| Compound Name | Miglustat-d9 Hydrochloride | Label as "Miglustat" for hazard communication. |
| CAS Number | 210110-90-0 (Parent) / Labeled var.[2] | Use parent CAS for safety data lookup if labeled CAS is unavailable. |
| Molecular Class | Iminosugar / Piperidine derivative | Stable in water; resistant to simple hydrolysis. |
| Hazard Class | Reproductive Toxin (Cat 2) | Strict segregation from pregnant personnel is recommended. |
| Signal Word | WARNING | Standard PPE is insufficient; double-gloving required. |
| RCRA Status | Non-Listed (Pharma Waste) | Treat as Hazardous Pharmaceutical Waste (Incineration). |
| Solubility | Highly Water Soluble | DO NOT FLUSH. High mobility in aquatic environments. |
The "d9" Isotope Distinction: Avoiding Costly Errors
A common operational failure in analytical labs is the misclassification of deuterated standards.
-
The Science: Deuterium (
) is a stable, non-radioactive isotope of hydrogen.[3] It emits no ionizing radiation. -
The Protocol:
-
NEVER place Miglustat-d9 vials, tips, or solutions in containers marked with the "Trefoil" radiation symbol.
-
Result of Error: If placed in radioactive waste, the entire container must be treated as "Mixed Waste" (Radioactive + Chemical), often costing >$5,000 per drum to dispose of, with limited facilities available to accept it.
-
Disposal Workflow & Decision Logic
The following protocol ensures compliance with EPA standards for pharmaceutical waste and protects the environment from bioactive contamination.
Core Principle: Destruction via Incineration
Because Miglustat is a stable iminosugar, standard chemical neutralization (e.g., bleaching) is ineffective and not recommended. The piperidine ring structure requires high-temperature oxidation (>1000°C) to break down into safe byproducts (
Step-by-Step Procedures
A. Solid Waste (Pure Substance / Expired Vials)
-
Containment: Keep the substance in its original glass vial.
-
Secondary Packaging: Place the vial into a clear, sealable bag (e.g., Ziploc) to contain potential breakage.
-
Labeling: Affix a hazardous waste label.
-
Disposal Stream: Place in the Black Bin (RCRA Hazardous Pharmaceutical Waste) or the lab's dedicated Solid Chemical Waste drum destined for incineration.
B. Liquid Waste (Stock Solutions / LC-MS Effluent)
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or halogenated solvents if possible, to keep waste profiles simple.
-
Collection: Pour into a dedicated "Aqueous Waste with Organics" or "General Organic Waste" carboy.
-
Note: Even if the solvent is 50% water, the presence of a reproductive toxin usually disqualifies it from drain disposal.
-
-
Labeling: List "Miglustat-d9" as a trace contaminant on the carboy tag.
C. Trace Contaminated Debris (Tips, Gloves, Weigh Boats)
-
Assessment: If the debris is visibly contaminated (powder residue), treat as Solid Chemical Waste (See A).
-
Trace: If "RCRA Empty" (<3% by weight), these can typically go into Non-Hazardous Lab Trash , unless local facility rules demand all reproductive toxin contact materials be incinerated (Best Practice).
Visualized Disposal Decision Tree
The following diagram illustrates the logical flow for segregating Miglustat-d9 waste streams.
Figure 1: Operational workflow for segregating Miglustat-d9 waste streams, emphasizing the non-radioactive pathway.
Emergency Procedures: Spills & Exposure
Spill Response Protocol:
-
Evacuate & Ventilate: If a large amount of powder (>100mg) is aerosolized, clear the immediate area.
-
PPE Upgrade: Don Nitrile gloves (double layer) , lab coat, and safety goggles. Use a P95/N95 respirator if powder is loose.
-
Containment:
-
Liquids: Absorb with vermiculite or standard spill pads.
-
Solids:Do not sweep dry. Wet a paper towel with water to wipe up powder (wet wiping prevents aerosolization).
-
-
Decontamination: Clean the surface with water followed by a detergent solution. Miglustat is water-soluble; organic solvents are not necessary for cleaning surfaces.
-
Disposal: Place all cleanup materials into the Hazardous Waste stream (Incineration).
Regulatory Grounding
-
RCRA (Resource Conservation and Recovery Act): While Miglustat is not explicitly P-listed or U-listed, it meets the criteria for a waste that must be managed to prevent release of toxic constituents (Reproductive Toxicity).
-
Best Practice: Treat as "Non-RCRA Regulated Hazardous Waste" (if state laws allow) or "Hazardous Pharmaceutical Waste" to ensure incineration.
-
Sewer Ban: Under no circumstances should bioactive enzyme inhibitors be discharged into municipal sewer systems, as standard water treatment does not guarantee the breakdown of the piperidine ring [1].
References
-
United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the Nicotine Listing Final Rule. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2024). Miglustat Compound Summary: Safety and Hazards. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Handling. Retrieved from [Link]
Sources
- 1. assets.jnjlabels.com [assets.jnjlabels.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. documents.tocris.com [documents.tocris.com]
Personal protective equipment for handling Miglustat - d9 hydrochloride
Technical Advisory: Safe Handling & Operational Integrity for Miglustat-d9 Hydrochloride
Executive Summary & Risk Context
Miglustat-d9 Hydrochloride is a high-value, stable isotope-labeled internal standard used primarily for the quantification of Miglustat (N-butyldeoxynojirimycin) in biological matrices via LC-MS/MS.
While the deuterated form ("d9") is chemically distinct for mass spectrometry, it retains the biological activity and toxicity profile of the parent compound . Miglustat is an inhibitor of glucosylceramide synthase and is classified as a Reproductive Toxin (Category 2) . It is suspected of damaging fertility or the unborn child [1].[1][2]
Operational Directive: Treat this substance with the rigor reserved for potent reproductive toxins. Furthermore, as a deuterated standard, protecting isotopic purity (preventing dilution/contamination) is as critical as protecting the operator.
Hazard Identification & Risk Assessment
Before opening the vial, understand the dual-risk profile: Biological Hazard (Operator Safety) and Economic Hazard (Data Integrity).
| Hazard Category | Classification | Critical Implication |
| Reproductive Toxicity | GHS Category 2 (H361) | Suspected of damaging fertility or the unborn child.[1] Strict avoidance of inhalation and dermal contact is mandatory. |
| Irritant | Eye/Skin Irritant (H315/H319) | The hydrochloride salt form is acidic in solution; contact with mucous membranes will cause immediate irritation. |
| Isotopic Integrity | Non-Hazardous (Operational) | The "d9" label is located on the N-butyl chain (stable C-D bonds). Unlike O-D or N-D labeled compounds, it does not undergo back-exchange with protic solvents (e.g., water/methanol) [2]. |
Personal Protective Equipment (PPE) Matrix
This protocol exceeds standard BSL-1 requirements due to the reproductive toxicity profile.
| Body Area | PPE Requirement | Rationale (Causality) |
| Respiratory | Fume Hood (Primary) | Mandatory. Handling open powder outside a hood requires an N95/P100 respirator, but this is operationally discouraged due to static dispersion risks. |
| Dermal (Hands) | Double Nitrile Gloves | Outer: 4-5 mil nitrile (standard). Inner: 2-3 mil nitrile (tactile). Why? Visual breach detection. If the outer glove is compromised, the inner glove protects while you doff and replace. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for powders that can aerosolize. Goggles seal the eyes from airborne particulates. |
| Body | Lab Coat + Tyvek Sleeves | Disposable Tyvek sleeves prevent powder accumulation on lab coat cuffs—a common vector for cross-contamination to keyboards/door handles. |
Operational Protocol: The "Zero-Loss" Workflow
Handling mg-quantities of deuterated standards requires a workflow that minimizes static loss and exposure.
Phase A: Preparation
-
Static Control: The hydrochloride salt is hygroscopic and prone to static charge. Use an ionizing fan or anti-static gun inside the balance enclosure.
-
Surface Prep: Wipe the balance area with a lint-free wipe dampened with 10% Methanol. This removes dust and creates a slightly conductive surface to dissipate static.
Phase B: Solubilization (In-Vial Strategy)
Do not weigh powder onto a weigh boat if possible. The risk of loss is too high.
-
Tare the Vial: Place the entire unopened product vial on the analytical balance. Record weight.
-
Solvent Addition: Add the solubilizing agent (typically Water or 50:50 Methanol:Water) directly to the manufacturer's vial using a calibrated pipette.
-
Note: Miglustat HCl is highly water-soluble (>1,000 mg/mL) [3].[3]
-
-
Gravimetric Confirmation: Reweigh the vial + solvent. Calculate the exact concentration based on the mass of solvent added (Density
calculation required).-
Formula:
-
-
Dissolution: Vortex gently. Sonication is permitted (1–2 mins) but avoid heating, which can degrade the salt matrix.
Phase C: Storage
-
Condition: -20°C or -80°C.
-
Container: Amber glass (light protection).
-
Aliquot: Never freeze-thaw the master stock. Aliquot into single-use volumes immediately after dissolution.
Visualization: Safety & Handling Workflow
The following diagram outlines the critical control points (CCPs) for handling Miglustat-d9 HCl.
Figure 1: Critical Control Points for handling Miglustat-d9 HCl. Red nodes indicate mandatory safety stops; Blue nodes indicate processing steps.
Decontamination & Disposal
Spill Response (Powder)
-
Isolate: Evacuate the immediate area if a significant amount (>10 mg) is aerosolized outside the hood.
-
PPE Up: Ensure respiratory protection (N95/P100) is worn.
-
Wet Wipe: Do not dry sweep. Cover the spill with a paper towel dampened with water (Miglustat HCl is water-soluble).
-
Clean: Wipe the area 3x with water, followed by 1x with 70% Ethanol.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Stream: Do not flush down the drain.[4] Although water-soluble, it is a pharmaceutical agent with biological activity.
-
Method: Collect in a "Solid/Liquid Chemical Waste" container destined for high-temperature incineration. Label clearly as "Contains Miglustat HCl - Reproductive Toxin" [4].
References
-
National Institutes of Health (NIH) / DailyMed. (2023). Label: MIGLUSTAT capsule. [Link][3]
-
University of Toronto EHS. (2024). Hazardous Chemical Waste Disposal Guidelines. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
